molecular formula C8H9NOS B155884 2-Mercapto-N-methylbenzamide CAS No. 20054-45-9

2-Mercapto-N-methylbenzamide

Cat. No.: B155884
CAS No.: 20054-45-9
M. Wt: 167.23 g/mol
InChI Key: VIFOAZNEQRHREM-UHFFFAOYSA-N
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Description

2-Mercapto-N-methylbenzamide, also known as this compound, is a useful research compound. Its molecular formula is C8H9NOS and its molecular weight is 167.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-sulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-9-8(10)6-4-2-3-5-7(6)11/h2-5,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFOAZNEQRHREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403947
Record name 2-MERCAPTO-N-METHYLBENZAMIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20054-45-9
Record name 2-MERCAPTO-N-METHYLBENZAMIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Mercapto-N-methylbenzamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of 2-Mercapto-N-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-N-methylbenzamide is an organosulfur compound featuring a thiol (-SH) group at the ortho position of a benzamide (B126) ring, with a methyl substitution on the amide nitrogen. It presents as an off-white to pale yellow crystalline solid. This compound is a critical intermediate in the pharmaceutical industry, most notably in the synthesis of Axitinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1][2] Its bifunctional nature, containing both a thiol and an amide group, makes it a versatile building block in medicinal and coordination chemistry for the preparation of metal-binding ligands and other complex organic molecules.[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its role in synthetic pathways.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, reaction optimization, and formulation development.

General and Structural Properties
PropertyValueSource(s)
IUPAC Name N-methyl-2-sulfanylbenzamidePubChem
CAS Number 20054-45-9ChemicalBook, ChemScene
Molecular Formula C₈H₉NOSChemicalBook, ChemScene
Molecular Weight 167.23 g/mol PubChem, Biosynth
Appearance Off-White to Pale Beige/Yellow SolidChemicalBook
SMILES CNC(=O)c1ccccc1SChemScene
InChIKey VIFOAZNEQRHREM-UHFFFAOYSA-NChemSrc
Physical and Chemical Properties
PropertyValueSource(s)
Melting Point 90-96 °CChemicalBook
Boiling Point 326.2 ± 25.0 °C (Predicted)ChemicalBook
Density 1.174 g/cm³ChemicalBook, iChemical
pKa 5.89 ± 0.43 (Predicted)ChemicalBook
LogP 1.36ChemSrc
Solubility Soluble in organic solvents like DMSO, ethanol, and methanol (B129727). Slightly soluble in Acetonitrile and Chloroform.AVD Pharmaceuticals, ChemicalBook
Storage 2-8°C, under inert atmosphereChemicalBook
Stability Air SensitiveChemicalBook

Key Applications & Synthetic Pathways

The primary application of this compound is as a key building block in pharmaceutical synthesis.

Role in Axitinib Synthesis

This compound is an indispensable intermediate for the synthesis of Axitinib, a targeted therapy for advanced renal cell carcinoma.[1][2] The synthesis is a convergent process where a functionalized indazole moiety is coupled with this compound.[3] This coupling, often catalyzed by palladium or copper, forms the critical thioether linkage central to the Axitinib molecule.[3] To mitigate the challenges of handling reactive thiols which are susceptible to oxidation, this compound is often prepared in-situ from its more stable disulfide precursor, 2,2'-Disulfanediylbis(N-methylbenzamide), via reductive cleavage just before the coupling reaction.[2][3]

G cluster_coupling Pd or Cu-catalyzed Cross-Coupling Disulfide 2,2'-Disulfanediylbis (N-methylbenzamide) Thiol This compound Disulfide->Thiol Reduction (e.g., NaBH4) Axitinib Axitinib Thiol->Axitinib Indazole Iodinated Indazole Derivative Indazole->Axitinib

Synthetic pathway of Axitinib from this compound.
Versatility in Drug Discovery

The presence of both a nucleophilic thiol group and a hydrogen-bonding-capable amide group makes this compound a versatile scaffold in drug discovery programs beyond its use in Axitinib.

G cluster_scaffold Core Scaffold Start This compound Thiol Thiol Group (-SH) Start->Thiol Amide Amide Group (-CONHCH3) Start->Amide App1 Metal-Binding Ligands Thiol->App1 Coordination App2 Thiol-Functionalized Drugs Thiol->App2 Conjugation App3 Complex Organic Molecules Amide->App3 Derivatization

Role as a versatile building block in medicinal chemistry.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for quality control and research applications.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[4]

  • Sample Preparation : The sample of this compound must be completely dry and in a fine powder form to ensure efficient and reproducible heat transfer.[5] If the sample is coarse, it should be crushed using a mortar and pestle.

  • Capillary Loading : A small amount of the powdered sample is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup : The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a high-accuracy thermometer.[4][6]

  • Measurement :

    • An initial rapid determination is performed by heating quickly to find the approximate melting point.[6][7]

    • The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of about 1-2 °C per minute, as the temperature approaches the approximate melting point.[6]

    • The initial melting point is the temperature at which the first drop of liquid appears. The final melting point is the temperature at which the entire sample has turned into a clear liquid. The range between these two points is recorded.

    • The procedure is repeated to ensure consistency. A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C.[6]

Solubility Determination

This protocol provides a systematic approach to classifying the solubility of a compound in various solvents.

G Start Place ~25 mg of sample in a test tube AddWater Add 0.75 mL H₂O in portions. Shake. Start->AddWater CheckWater Soluble in H₂O? AddWater->CheckWater AddEther Test solubility in Ether CheckWater->AddEther Yes AddNaOH Insoluble in H₂O. Add 0.75 mL 5% NaOH. Shake. CheckWater->AddNaOH No ResultPolar Polar Compound AddEther->ResultPolar CheckNaOH Soluble in NaOH? AddNaOH->CheckNaOH AddHCl Insoluble in NaOH. Add 0.75 mL 5% HCl. Shake. CheckNaOH->AddHCl No ResultAcid Organic Acid CheckNaOH->ResultAcid Yes CheckHCl Soluble in HCl? AddHCl->CheckHCl End Insoluble in aqueous acid/base CheckHCl->End No ResultBase Organic Base (Class B) CheckHCl->ResultBase Yes

Experimental workflow for solubility classification.
  • Water Solubility : Place approximately 25 mg of this compound into a small test tube. Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[8] Observe if the compound dissolves completely.

  • Aqueous Base Solubility : If the compound is insoluble in water, add 0.75 mL of 5% sodium hydroxide (B78521) (NaOH) solution to a fresh sample. Shake vigorously. Solubility in NaOH indicates the presence of an acidic functional group (like the thiol group).[8][9]

  • Aqueous Acid Solubility : If the compound is insoluble in water and NaOH, test its solubility in 0.75 mL of 5% hydrochloric acid (HCl) with a fresh sample.[8] Solubility in HCl indicates a basic functional group.

  • Organic Solvent Solubility : Separately, test the solubility in organic solvents such as ethanol, methanol, and DMSO by adding approximately 25 mg of the solid to 0.75 mL of the solvent and shaking.[10]

pKa Determination

The pKa of the thiol group is a key parameter influencing the compound's ionization state and reactivity at different pH levels. While various methods exist, potentiometric or spectrophotometric titration are common.[11][12]

  • Solution Preparation : Prepare a stock solution of this compound of a known concentration in a suitable solvent system (e.g., water with a co-solvent like methanol if needed to ensure solubility).

  • Titration Setup : Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration : Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant.

  • Data Analysis : Plot the measured pH versus the volume of titrant added. The pKa is determined from the resulting sigmoid titration curve. The inflection point of the curve, or more accurately, the pH at which half of the thiol has been neutralized ([HA] = [A⁻]), corresponds to the pKa value.[11] Raman-based pH titration is another advanced method that can be used for determining the pKa of thiols.[13]

Conclusion

This compound is a well-characterized compound with defined physicochemical properties that are critical to its primary role as a pharmaceutical intermediate. Its melting point, solubility profile, and the acidic nature of its thiol group are key parameters that dictate its handling, purification, and reaction conditions. The detailed protocols and synthetic pathway diagrams provided in this guide offer a foundational resource for researchers and developers working with this versatile chemical building block.

References

An In-depth Technical Guide to the Core Mechanism of Action of 2-Mercapto-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the primary mechanism of action of 2-Mercapto-N-methylbenzamide. Contrary to functioning as a traditional pharmacologically active agent with a defined biological signaling pathway, the principal and well-documented role of this compound is as a critical chemical intermediate in the synthesis of the potent tyrosine kinase inhibitor, Axitinib (B1684631). This guide will elucidate the "mechanism of action" of this compound within the context of this multi-step chemical synthesis, detailing its reactivity and role in forming the core structure of Axitinib. Furthermore, this document will explore the hypothetical biological activities of this compound based on its chemical structure, alongside generalized experimental protocols for investigating such potential actions.

Primary Mechanism of Action: A Key Intermediate in Axitinib Synthesis

The predominant role of this compound is to serve as a nucleophilic building block in the synthesis of Axitinib, a second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in cancer therapy.[1] Its mechanism of action in this context is a chemical one: the thiol (-SH) group of this compound participates in a palladium or copper-catalyzed cross-coupling reaction with a functionalized indazole moiety, typically an iodinated indazole derivative.[1][2] This reaction forms the central thioether linkage that constitutes the backbone of the Axitinib molecule.

The synthesis is a convergent process, where this compound and a functionalized indazole are prepared separately and then combined.[1] To circumvent the issue of the thiol group's susceptibility to oxidation, it is often generated in situ from its more stable disulfide precursor, 2,2'-dithiobis[N-methyl-benzamide], via reductive cleavage with an agent like sodium borohydride.[1]

Below is a diagram illustrating the workflow of Axitinib synthesis, highlighting the pivotal role of this compound.

G cluster_0 Preparation of Key Intermediates cluster_1 Core Synthesis cluster_2 Final Elaboration Disulfide_Precursor 2,2'-dithiobis[N-methyl-benzamide] Thiol_Intermediate This compound Disulfide_Precursor->Thiol_Intermediate Reductive Cleavage Coupling_Reaction Palladium or Copper-Catalyzed Cross-Coupling Thiol_Intermediate->Coupling_Reaction Indazole_Derivative Functionalized Indazole (e.g., 6-iodo-1H-indazole) Indazole_Derivative->Coupling_Reaction Axitinib_Precursor Axitinib Precursor (Thioether Linkage Formed) Coupling_Reaction->Axitinib_Precursor Final_Steps Further Modifications (e.g., Heck Reaction) Axitinib_Precursor->Final_Steps Axitinib Axitinib (Final Product) Final_Steps->Axitinib

Workflow of Axitinib synthesis highlighting this compound's role.
Quantitative Data in Synthesis

The efficiency of the coupling reaction is crucial for the overall yield of Axitinib. The following table summarizes reported yields for the key synthetic steps involving this compound.

StepReactantsReagents and ConditionsProductYield (%)Purity (%)Reference
Reductive Cleavage2,2'-dithiobis[N-methyl-benzamide]Sodium borohydride, TetrahydrofuranThis compound97.299.95[1]
Coupling ReactionThis compound, (E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazolePotassium hydroxide (B78521), Copper(I) iodide, o-phenylenediamine (B120857), N,N-dimethylformamide(E)-N-methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)thio)benzamide81.4-[1]
Alternative Coupling6-iodo-1H-indazole, this compoundPotassium carbonate, Copper iodide, Isopropyl alcohol, Ethylene glycol2-((1H-indazol-6-yl)thio)-N-methylbenzamideNot specifiedNot specified[3][4]

Hypothetical Biological Mechanism of Action

While its primary role is in chemical synthesis, the thiol group in this compound suggests a potential for biological activity through thiol-mediated covalent modification of proteins. Thiols are known to form covalent bonds with cysteine residues in proteins, which can lead to the modulation of protein function or enzyme inhibition.[1] This mechanism is speculative for this compound as a standalone agent, as there is a lack of published studies on its specific biological targets.

Some sources indicate that this compound has shown inhibitory activities against activated brain cells and cell lines.[4] However, without dedicated studies, these observations remain anecdotal.

The diagram below illustrates the general principle of thiol-mediated covalent protein modification.

G cluster_0 Logical Flow Compound This compound (with -SH group) Covalent_Complex Covalently Modified Protein (Altered Function) Compound->Covalent_Complex Forms covalent bond with cysteine's sulfur atom Protein Target Protein (with Cysteine residue) Protein->Covalent_Complex

Hypothetical thiol-mediated covalent protein modification by this compound.
Quantitative Biological Data

There is a notable absence of quantitative data regarding the biological activity of this compound in publicly available literature. This is consistent with its primary use as a synthetic intermediate rather than a therapeutic agent.

ParameterValueTargetReference
IC50Not AvailableNot AvailableN/A
EC50Not AvailableNot AvailableN/A
Binding Affinity (Kd)Not AvailableNot AvailableN/A

Experimental Protocols

Synthesis of Axitinib Precursor from this compound

This protocol is adapted from published patent literature for the copper-catalyzed coupling of this compound with a protected iodinated indazole derivative.[5]

Objective: To synthesize (E)-N-methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)thio)benzamide.

Materials:

  • This compound

  • (E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

  • Potassium hydroxide (KOH)

  • Copper (I) iodide (CuI)

  • o-phenylenediamine

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

  • Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Under a positive nitrogen pressure, in a first flask, dissolve this compound (1.0 eq.) in N,N-dimethylformamide (2 vol.).

  • Adjust the temperature to approximately 60°C.

  • Add potassium hydroxide (1.50 eq.) and stir the mixture for 1 hour at 60°C.

  • Add Copper (I) iodide (0.05 eq.) and o-phenylenediamine (0.10 eq.) and continue stirring for 1 hour at 60°C.

  • In a second flask, dissolve (E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq.) in N,N-dimethylformamide (7 vol.) and adjust the temperature to 60°C.

  • Transfer the contents of the second flask to the first flask and increase the temperature to 90°C.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the solution to 35°C.

  • Add ethyl acetate (2.5 vol.) and water (10 vol.), then adjust the temperature to 25°C and stir for 1 hour.

  • Filter the resulting suspension and wash the filter cake with water (5 vol.).

  • Dry the solid under vacuum at 45°C for 16 hours to afford the desired product.

General Protocol for Assessing Thiol Reactivity (Hypothetical)

This protocol provides a general method for determining if a thiol-containing compound, such as this compound, can covalently modify a model protein. This is a generalized approach, as no specific biological target has been identified for this compound.

Objective: To assess the potential for thiol-reactivity of a test compound against a model protein containing cysteine residues.

Materials:

  • Test compound (e.g., this compound)

  • Model protein with accessible cysteine residues (e.g., Bovine Serum Albumin - BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ellman's Reagent (DTNB) for free thiol quantification

  • Mass spectrometer (e.g., LC-MS) for detecting protein adducts

  • Incubator or water bath

Procedure:

  • Protein Preparation: Prepare a solution of the model protein (e.g., 1 mg/mL BSA) in PBS.

  • Compound Incubation: Add the test compound to the protein solution at various concentrations (e.g., 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) without the test compound.

  • Incubation: Incubate the mixtures at 37°C for a set period (e.g., 1, 4, or 24 hours).

  • Analysis of Covalent Modification (Mass Spectrometry):

    • After incubation, desalt the protein samples to remove the unreacted test compound.

    • Analyze the protein samples by LC-MS.

    • Look for an increase in the molecular weight of the protein corresponding to the addition of the test compound. The mass shift should equal the molecular weight of the test compound minus the hydrogen atom from the thiol.

  • Analysis of Free Thiol Depletion (Ellman's Reagent Assay):

    • In a separate experiment, after incubation, measure the remaining free thiols in the protein solution using Ellman's Reagent according to the manufacturer's protocol.

    • A decrease in the number of free thiols in the presence of the test compound compared to the control indicates a reaction between the compound and the protein's cysteine residues.

Conclusion

The mechanism of action of this compound is most accurately and extensively described in the context of synthetic organic chemistry, where it functions as an essential precursor to the anticancer drug Axitinib. Its thiol group is the key functional moiety that enables the formation of a critical thioether bond in the Axitinib structure through a metal-catalyzed cross-coupling reaction. While the presence of this thiol group suggests a potential for biological activity via covalent modification of proteins, this remains a hypothetical mechanism due to a lack of dedicated research and supporting quantitative data. For drug development professionals and researchers, this compound should be primarily regarded as a valuable synthetic intermediate, with its "mechanism of action" being its chemical reactivity in the construction of more complex pharmaceutical agents.

References

In Silico Modeling of 2-Mercapto-N-methylbenzamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercapto-N-methylbenzamide is a chemical compound with known applications as a synthetic intermediate in the pharmaceutical industry, notably in the synthesis of the tyrosine kinase inhibitor, Axitinib.[1][2] The therapeutic potential of benzamide (B126) derivatives is vast, and in silico modeling provides a powerful avenue to explore their interactions with biological targets, elucidate mechanisms of action, and guide further drug development. This technical guide outlines a comprehensive in silico approach to characterizing the interactions of this compound, leveraging established computational methodologies. While specific experimental data for this compound is limited, this document serves as a roadmap for its virtual screening and interaction analysis, drawing on protocols applied to analogous benzamide structures.

Introduction to this compound

This compound (C₈H₉NOS) is a sulfur-containing benzamide derivative.[3][4] Its thiol (-SH) group is a key functional feature, potentially engaging in covalent interactions with cysteine residues in proteins, thereby modulating their function.[5] The broader class of mercaptobenzimidazoles and benzamides has been explored for a range of biological activities, including the inhibition of enzymes and signaling pathways crucial in various diseases.[6][7][8] Given its role as a precursor to Axitinib, a potent VEGFR inhibitor, a primary hypothetical target for in silico investigation would be the vascular endothelial growth factor receptor (VEGFR) family of tyrosine kinases.

In Silico Experimental Workflow

The in silico analysis of this compound can be systematically approached through a multi-step computational workflow. This process, from target identification to the analysis of molecular dynamics, allows for a comprehensive understanding of the compound's potential biological activity.

G A Target Identification & Protein Preparation C Molecular Docking A->C B Ligand Preparation B->C D Binding Pose Analysis & Scoring C->D E Molecular Dynamics (MD) Simulation D->E F Trajectory Analysis E->F G Binding Free Energy Calculation F->G I Data Interpretation & Hypothesis Generation G->I H ADMET Prediction H->I

Figure 1: In Silico Experimental Workflow.

Detailed Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.

Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., VEGFR2) from the Protein Data Bank (PDB).

    • Remove water molecules and co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues at a physiological pH.

    • Perform energy minimization using a suitable force field (e.g., CHARMm or AMBER) to relieve steric clashes.[9]

  • Ligand Preparation:

    • Generate the 3D structure of this compound using chemical drawing software.

    • Perform energy minimization of the ligand using a force field like MMFF94.[10]

  • Docking Simulation:

    • Define the binding site on the receptor, typically based on the location of a known inhibitor or a predicted active site.

    • Utilize docking software such as AutoDock Vina, Schrödinger's Glide, or CLC Drug Discovery Workbench to perform the docking calculations.[10]

    • The software will generate multiple binding poses and rank them based on a scoring function, which estimates the binding affinity.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing its stability.[11][12]

Protocol:

  • System Setup:

    • Select the most promising protein-ligand complex from the docking results.

    • Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).[13]

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to a physiological temperature (e.g., 300 K) under the NVT (constant volume) ensemble.

    • Equilibrate the system under the NPT (constant pressure) ensemble.

    • Run the production MD simulation for a duration sufficient to observe the stability of the complex (e.g., 50-100 nanoseconds).[14] The simulation is typically run using software like AMBER or GROMACS.[11][13]

  • Trajectory Analysis:

    • Analyze the simulation trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Examine the persistence of key interactions (e.g., hydrogen bonds) over time.

Binding Free Energy Calculation

This calculation provides a more accurate estimation of the binding affinity than docking scores alone.

Protocol:

  • MM-PBSA/GBSA:

    • The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) methods are commonly used.

    • These methods calculate the binding free energy by combining molecular mechanics energy terms and solvation energies.

    • Snapshots from the stable portion of the MD trajectory are used for this calculation.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound.[15][16]

Protocol:

  • Property Calculation:

    • Utilize online tools or software packages (e.g., SwissADME, pkCSM) to predict various physicochemical and pharmacokinetic properties.[16]

    • Key parameters include lipophilicity (LogP), water solubility, blood-brain barrier permeability, and potential for hepatotoxicity or cardiotoxicity.[10]

Hypothetical Signaling Pathway Interaction

Given the use of this compound as a precursor for Axitinib, a plausible mechanism of action would be the inhibition of the VEGFR signaling pathway, which is critical in angiogenesis.

G cluster_0 cluster_1 A VEGF B VEGFR A->B C Dimerization & Autophosphorylation B->C D Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) C->D E Cell Proliferation, Migration, Survival D->E X 2-Mercapto-N- methylbenzamide (Hypothetical Inhibitor) X->C Inhibition

Figure 2: Hypothetical Inhibition of VEGFR Signaling.

Quantitative Data Presentation (Hypothetical)

The following tables present a hypothetical summary of in silico data for this compound against VEGFR2, based on the methodologies described. This data is for illustrative purposes to demonstrate how results would be structured.

Table 1: Molecular Docking and Binding Free Energy

LigandTargetDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Binding Free Energy (MM-GBSA, kcal/mol)Key Interacting Residues
This compoundVEGFR2-7.5~250-45.2Cys919, Asp1046, Glu885

Table 2: Predicted ADMET Properties

PropertyPredicted ValueAcceptable Range
Molecular Weight ( g/mol )167.23< 500
LogP1.85< 5
Hydrogen Bond Donors2< 5
Hydrogen Bond Acceptors2< 10
Blood-Brain Barrier PermeabilityLow-
HepatotoxicityUnlikely-
AMES ToxicityNon-mutagenic-

Conclusion

This guide provides a comprehensive framework for the in silico modeling of this compound interactions. By following the detailed protocols for molecular docking, molecular dynamics simulations, binding free energy calculations, and ADMET prediction, researchers can generate valuable hypotheses regarding its potential biological targets and mechanism of action. While the specific data presented is hypothetical, the workflow and methodologies are grounded in established computational practices. This approach can significantly accelerate the early stages of drug discovery, enabling a more targeted and efficient experimental validation process for this and other promising benzamide derivatives.

References

2-Mercapto-N-methylbenzamide: A Linchpin in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 20054-45-9

This technical guide provides an in-depth overview of 2-Mercapto-N-methylbenzamide, a critical intermediate in the synthesis of the potent tyrosine kinase inhibitor, Axitinib. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and its role in the mechanism of action of Axitinib.

Introduction

This compound is a key building block in the manufacturing of Axitinib, a second-generation tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[1][2] While not an active pharmaceutical ingredient itself, its purity and efficient synthesis are paramount to the quality and efficacy of the final drug product. This guide will explore the technical details of this compound, including its chemical properties, synthesis protocols, and its place within the broader context of Axitinib's therapeutic action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 20054-45-9[3][4][5][6]
Molecular Formula C₈H₉NOS[3][7]
Molecular Weight 167.23 g/mol [3][7]
Appearance White Powder[7]
Purity ≥95%[3][7]
SMILES CNC(=O)c1ccccc1S[3][7]
InChI Key VIFOAZNEQRHREM-UHFFFAOYSA-N[7]

Suppliers

A variety of chemical suppliers offer this compound for research and development purposes. A non-exhaustive list of suppliers is provided below.

SupplierWebsite
ChemScene--INVALID-LINK--
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Synthesis of this compound

The most commonly cited method for the synthesis of this compound involves the reduction of its disulfide precursor, 2,2'-Disulfanediylbis(N-methylbenzamide).[1][2]

Experimental Protocol: Reduction of 2,2'-Disulfanediylbis(N-methylbenzamide)

Materials:

  • 2,2'-Disulfanediylbis(N-methylbenzamide)

  • Sodium tetrahydroborate (NaBH₄)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and workup equipment

Procedure:

  • Dissolve 2,2'-Disulfanediylbis(N-methylbenzamide) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add sodium tetrahydroborate (NaBH₄) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • The crude product may be further purified by column chromatography or recrystallization.

Role in Axitinib Synthesis and Mechanism of Action

This compound is a crucial intermediate in a convergent synthesis approach to Axitinib.[1] It is coupled with a functionalized indazole moiety to form the core thioether linkage of the Axitinib molecule.[1]

Axitinib itself is a potent inhibitor of several receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFRβ), and c-KIT.[5][6][8] This inhibition blocks the ATP-binding site of these receptors, preventing their autophosphorylation and the subsequent activation of downstream signaling pathways.[5] The key pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are critical for cancer cell proliferation, survival, and angiogenesis.[5][9] More recent research has also indicated that Axitinib can block Wnt/β-catenin signaling.[4]

Axitinib's Impact on Cellular Signaling

dot

Axitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT/mTOR Pathway cluster_wnt_pathway Wnt/β-catenin Pathway cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PDGFR PDGFRβ PI3K PI3K PDGFR->PI3K cKIT c-KIT cKIT->RAS cKIT->PI3K Axitinib Axitinib Axitinib->VEGFR Inhibits Axitinib->PDGFR Inhibits Axitinib->cKIT Inhibits SHPRH SHPRH Axitinib->SHPRH Stabilizes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Survival Cell Survival mTOR->Survival beta_catenin_n Nuclear β-catenin SHPRH->beta_catenin_n Degradation Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_drug_dev Drug Development Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, MS) Synthesis->Purification Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR, PDGFR) Purification->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT on cancer cells) Kinase_Assay->Cell_Viability Western_Blot Western Blotting (p-ERK, p-AKT) Cell_Viability->Western_Blot Xenograft Tumor Xenograft Model in Mice Western_Blot->Xenograft Toxicity Toxicity & PK/PD Studies Xenograft->Toxicity Lead_Opt Lead Optimization Toxicity->Lead_Opt Clinical_Trials Clinical Trials Lead_Opt->Clinical_Trials

References

Spectral Analysis of 2-Mercapto-N-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of 2-Mercapto-N-methylbenzamide, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for acquiring such spectra.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound based on the analysis of its structural analogue, N-methylbenzamide, and known substituent effects of a thiol group on an aromatic ring.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~7.8d1HAr-H
~7.4t1HAr-H
~7.2t1HAr-H
~7.1d1HAr-H
~6.5br s1HN-H
~3.5s1HS-H
3.0d3HN-CH₃
¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃

Chemical Shift (δ ppm)Assignment
~169C=O
~138Ar-C (C-S)
~134Ar-C (C-CONH)
~131Ar-C
~128Ar-C
~127Ar-C
~125Ar-C
~27N-CH₃
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, broadN-H stretch
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~2550WeakS-H stretch
~1640StrongC=O stretch (Amide I)
~1540StrongN-H bend (Amide II)
~1450-1600Medium-WeakAromatic C=C stretches
~750StrongOrtho-disubstituted benzene (B151609) C-H bend
MS (Mass Spectrometry) Data (Predicted)
m/zRelative Intensity (%)Assignment
167High[M]⁺ (Molecular Ion)
134Moderate[M - SH]⁺
105High[C₇H₅O]⁺
77Moderate[C₆H₅]⁺
58Moderate[CH₃NH=CHOH]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, 0.5-1.0 mL).[1] The solution is then transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using the KBr pellet technique.[2] A small amount of this compound (1-2 mg) is ground with spectroscopic grade potassium bromide (KBr, 100-200 mg) in an agate mortar and pestle. The finely ground powder is then compressed in a pellet die under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum is acquired using an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).[3] A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile. The solution is then introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrum is recorded in positive ion mode.

Visualizations

Spectral Analysis Workflow

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR Dissolve in CDCl₃ IR IR Spectroscopy Compound->IR Prepare KBr Pellet MS Mass Spectrometry Compound->MS Dissolve and Infuse Structure Structural Elucidation NMR->Structure Chemical Shifts, Coupling Constants IR->Structure Functional Groups MS->Structure Molecular Weight, Fragmentation

A flowchart of the spectral analysis process.
¹H NMR Structural Correlation

H_NMR_Correlation cluster_structure This compound Structure cluster_spectrum Predicted ¹H NMR Signals mol ArH Ar-H ~7.1-7.8 ppm NH N-H ~6.5 ppm SH S-H ~3.5 ppm CH3 N-CH₃ ~3.0 ppm p1->ArH p2->NH p3->SH p4->CH3

Correlation of protons to their predicted ¹H NMR signals.
Mass Spectrometry Fragmentation Pathway

MS_Fragmentation mol [M]⁺ m/z = 167 frag1 [M - SH]⁺ m/z = 134 mol->frag1 - SH frag2 [C₇H₅O]⁺ m/z = 105 mol->frag2 - NHCH₃ frag3 [C₆H₅]⁺ m/z = 77 frag2->frag3 - CO

A plausible fragmentation pathway for this compound.

References

Solubility of 2-Mercapto-N-methylbenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Mercapto-N-methylbenzamide, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its application in medicinal chemistry, particularly for the development of novel therapeutics. This document summarizes the available solubility data, provides a detailed experimental protocol for determining its solubility, and presents a visual workflow to aid in experimental design.

Introduction

This compound is an organosulfur compound utilized as a versatile building block in the synthesis of various pharmaceutical agents. Its solubility in different solvents is a fundamental physicochemical property that influences reaction kinetics, purification processes, and the formulation of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility profile is therefore essential for researchers in drug discovery and development.

Solubility Profile of this compound

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
EthanolSoluble[1][2]
MethanolSoluble[1][2][3]
AcetonitrileSlightly Soluble[3]
ChloroformSlightly Soluble[3]

Note: "Soluble" and "Slightly Soluble" are qualitative terms. For precise formulation and process development, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the shake-flask method, a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound. This method is suitable for generating precise and reproducible solubility data for this compound.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected solvents (e.g., DMSO, ethanol, methanol, acetonitrile, chloroform, purified water)

  • Analytical balance (readable to at least 0.1 mg)

  • Scintillation vials or glass flasks with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Calibrated micropipettes

  • Volumetric flasks

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • HPLC column appropriate for the analyte

  • Mobile phase for HPLC

Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that a solid phase remains after equilibration.

    • Record the exact weight of the compound added.

    • Add a known volume or weight of the selected solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the dissolved solid in the supernatant does not change over time, confirming that equilibrium has been reached.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette. Be cautious not to disturb the solid pellet at the bottom of the vial.

    • For highly concentrated samples, immediately dilute the supernatant with a suitable solvent (typically the mobile phase for HPLC analysis) in a volumetric flask to a concentration within the linear range of the analytical method. A dilution factor should be chosen to ensure the final concentration is appropriate for accurate quantification.

  • Quantification by HPLC:

    • Analyze the diluted samples using a pre-validated HPLC method.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated supernatant by accounting for the dilution factor used.

    • The resulting value represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or g/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess 2-Mercapto-N- methylbenzamide to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C Seal vial D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H Calculate Solubility (mg/mL or g/L) G->H

Workflow for determining the equilibrium solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not widely published, this guide provides the necessary qualitative information and a robust experimental protocol for its determination. The detailed methodology for the shake-flask method, coupled with HPLC analysis, offers a reliable approach for researchers to generate the critical solubility data needed for advancing drug discovery and development projects involving this important pharmaceutical intermediate. Adherence to a standardized protocol is crucial for ensuring the accuracy and reproducibility of solubility measurements.

References

An In-Depth Technical Guide to the Historical Context and Discovery of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide (B126) scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a wide array of therapeutic agents. These compounds have demonstrated significant clinical value across diverse fields, including central nervous system (CNS) disorders, oncology, and metabolic diseases. The adaptability of the benzamide core enables precise modifications of its physicochemical properties and optimization of interactions with specific biological targets, making it a highly productive area for the discovery of new therapeutics. This technical guide provides a comprehensive overview of the historical context, discovery, mechanisms of action, and evaluation of benzamide derivatives.

Historical Context and Discovery

The journey of benzamide derivatives in medicine began serendipitously. In the late 1950s, French researchers, while aiming to enhance the antiarrhythmic properties of procainamide, synthesized metoclopramide.[1] Subsequent refinements of this molecule led to the development of sulpiride (B1682569), the first substituted benzamide antipsychotic.[1] This marked a significant milestone, as sulpiride exhibited a different side effect profile compared to the then-dominant phenothiazine (B1677639) and butyrophenone (B1668137) antipsychotics.[2]

The dopaminergic antidepressant effects of substituted benzamides like sulpiride were proposed in the late 1970s.[3] The unique pharmacological profile of these compounds, characterized by selective antagonism of dopamine (B1211576) D2 and D3 receptors, spurred further research.[3] This led to the synthesis of amisulpride (B195569) in 1975, which was initially marketed in Italy for dysthymia, a form of mild depression, before its widespread use as an antipsychotic.[3][4]

The therapeutic applications of benzamides have since expanded beyond psychiatry. Certain benzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), showing promise as anticancer agents.[5] Another avenue of research has focused on benzamide riboside, which is metabolized to an NAD analog that inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), a target in cancer therapy.[5][6] This versatility underscores the enduring importance of the benzamide scaffold in drug discovery.

Mechanism of Action

The therapeutic effects of benzamide derivatives are diverse, stemming from their interaction with various biological targets.

Antagonism of Dopamine D2 and D3 Receptors

The primary mechanism of action for the antipsychotic effects of substituted benzamides is the blockade of dopamine D2 and D3 receptors.[5] Unlike classical neuroleptics, many benzamides exhibit a higher affinity for dopamine receptors in the mesolimbic pathway compared to the striatum.[4][7] This regional selectivity is thought to contribute to their "atypical" profile, with a lower propensity to induce extrapyramidal side effects (movement disorders).[4][7]

At low doses, some benzamides, like amisulpride, are believed to preferentially block presynaptic D2/D3 autoreceptors, which enhances dopamine transmission and may contribute to their efficacy against the negative symptoms of schizophrenia and depression.[8] At higher doses, they act as antagonists at postsynaptic D2/D3 receptors, which is responsible for their antipsychotic effects on positive symptoms.[4][8] D2-like receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[8][9]

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Benzamide Benzamide Antagonist Benzamide->D2R Blocks G_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Cellular_Response Decreased Cellular Response PKA_active->Cellular_Response

Benzamide Antagonism of the Dopamine D2 Receptor Signaling Pathway
Modulation of Serotonin (B10506) 5-HT7 Receptors

Several benzamide antipsychotics also interact with serotonin receptors.[10][11] Notably, the R-enantiomer of amisulpride has a significant affinity for the 5-HT7 receptor, where it acts as an antagonist.[11] The 5-HT7 receptor is coupled to a Gs-protein, and its activation stimulates adenylyl cyclase, leading to an increase in cAMP levels.[7][12] Antagonism of this pathway is thought to contribute to the antidepressant effects observed with some benzamide derivatives.[11]

Gs_Signaling_Pathway cluster_membrane Cell Membrane HT7R 5-HT7 Receptor G_protein Gs Protein HT7R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Serotonin Serotonin Serotonin->HT7R Benzamide Benzamide Antagonist (R-enantiomer) Benzamide->HT7R Blocks G_protein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Cellular_Response Altered Cellular Response PKA_active->Cellular_Response

Benzamide Antagonism of the 5-HT7 Receptor Signaling Pathway

Quantitative Data Presentation

The following tables summarize key quantitative data for prominent benzamide derivatives, facilitating comparison of their pharmacological profiles.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)

CompoundD2D35-HT1A5-HT2A5-HT7Reference(s)
Amisulpride2.83.2>10,000>10,00030[8][11]
(S)-Amisulpride1.0----[11]
(R)-Amisulpride38.2---11.5[11]
Sulpiride29.517.0>10,000>10,000-[8]
Tiapride~1000s~1000s>10,000>10,000-[1]
Raclopride1.83.53,1001,800-[13]
Nemonapride0.450.221,200200-[13]
Mazapertine1.3-3.1--[12]

Lower Ki values indicate higher binding affinity.

Table 2: Pharmacokinetic Properties of Selected Benzamide Antipsychotics in Humans

CompoundCmax (ng/mL)Tmax (h)t1/2 (h)Bioavailability (%)Reference(s)
Sulpiride (oral)150-350 (200 mg)3-6~7-827-35[1][3]
Sulpiride (IM)--~6.7100[14]
Amisulpride (oral)~560 (400 mg)~1-4~12~48[15]
Tiapride (oral)--~2.9-3.6~75[15]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life.

Table 3: Clinical Efficacy Data for Amisulpride in Schizophrenia

StudyComparatorDurationPrimary OutcomeMean Change from BaselineReference(s)
BeSt InTro TrialAripiprazole, Olanzapine52 weeksPANSS Total ScoreAmisulpride: -32.7; Aripiprazole: -21.9; Olanzapine: -23.3[6]
Meta-analysisConventional AntipsychoticsVariousBPRS ScoreAmisulpride showed significant superiority[4][11]
Meta-analysisPlacebo (Negative Symptoms)VariousSANS ScoreAmisulpride was significantly more effective[4][10]

PANSS: Positive and Negative Syndrome Scale; BPRS: Brief Psychiatric Rating Scale; SANS: Scale for the Assessment of Negative Symptoms.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the discovery and development of novel benzamide derivatives.

General Synthesis of N-Substituted Benzamide Derivatives

This protocol outlines a general method for the synthesis of N-substituted benzamides via the coupling of a benzoic acid derivative with an amine.

Materials:

  • Substituted benzoic acid

  • Thionyl chloride or a coupling agent (e.g., EDC, DCC)

  • Substituted amine

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF))

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • Method A (Acyl Chloride Formation): To a solution of the substituted benzoic acid in an anhydrous solvent, add thionyl chloride dropwise at 0 °C. Reflux the mixture for 2-4 hours. Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride.

    • Method B (Coupling Agent): Dissolve the substituted benzoic acid and the substituted amine in an anhydrous solvent. Add the coupling agent (e.g., EDC) and a catalytic amount of a base.

  • Amide Bond Formation:

    • Dissolve the crude acyl chloride in an anhydrous solvent.

    • To this solution, add the substituted amine and a base (e.g., triethylamine) dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture with water, a mild acid (e.g., 1M HCl), and a mild base (e.g., saturated NaHCO3 solution), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted benzamide derivative.

Radioligand Displacement Assay for Dopamine D2 Receptor Binding Affinity

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.[9]

Materials:

  • Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).[9]

  • Radioligand: [3H]Spiperone or another suitable D2 receptor antagonist.[2][9]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific binding determinator: Haloperidol (10 µM) or another suitable D2 antagonist.

  • Test compounds (benzamide derivatives) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the assay buffer, the radioligand at a concentration close to its Kd, and either the vehicle (for total binding), the non-specific binding determinator, or the test compound at various concentrations.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination of Reaction: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Phencyclidine (PCP)-Induced Hyperactivity Model

This animal model is used to assess the potential antipsychotic activity of test compounds by measuring their ability to reverse the hyperlocomotion induced by the NMDA receptor antagonist, phencyclidine (PCP).[16][17]

Materials:

  • Male mice (e.g., C57BL/6 or ICR strain).[18][19]

  • Phencyclidine (PCP) hydrochloride.

  • Test compound (benzamide derivative).

  • Vehicle for PCP and the test compound (e.g., saline).

  • Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.

Procedure:

  • Acclimatization: Acclimate the mice to the laboratory environment for at least one week before the experiment.

  • Habituation: On the day of the experiment, place the mice individually into the open-field chambers and allow them to habituate for 30-60 minutes.

  • Drug Administration:

    • Administer the test compound or its vehicle at a predetermined time before the PCP injection (e.g., 30-60 minutes, depending on the route of administration).

    • Administer PCP (e.g., 3-10 mg/kg, intraperitoneally or subcutaneously) or its vehicle.[16]

  • Locomotor Activity Recording: Immediately after the PCP injection, place the mice back into the activity chambers and record their locomotor activity (e.g., total distance traveled, number of beam breaks) for a set period (e.g., 60-120 minutes).[18]

  • Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compound on PCP-induced hyperactivity relative to the vehicle-treated control group. A significant reduction in PCP-induced hyperactivity by the test compound suggests potential antipsychotic efficacy.

Drug Discovery and Development

The discovery of novel benzamide derivatives follows a structured workflow, integrating various scientific disciplines.

Drug_Discovery_Workflow cluster_assays Iterative Testing Target_ID Target Identification (e.g., D2/D3, 5-HT7) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical In_Vitro In Vitro Assays (Binding, Functional) Lead_Opt->In_Vitro Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval In_Vivo In Vivo Models (Efficacy, Safety) In_Vitro->In_Vivo ADME_Tox ADME/Tox Profiling In_Vivo->ADME_Tox ADME_Tox->Lead_Opt Iterate

A Representative Experimental Workflow for Benzamide Drug Discovery
Structure-Activity Relationships (SAR)

The pharmacological activity of benzamide derivatives is highly dependent on their chemical structure. Key SAR insights for antipsychotic benzamides include:

  • The Benzamide Core: The substituted benzamide moiety is essential for activity. The nature and position of substituents on the phenyl ring significantly influence receptor affinity and selectivity.

  • The Amine Moiety: The basic amine is crucial for interaction with the aspartate residue in the third transmembrane domain of dopamine receptors. The structure of the amine-containing ring (e.g., piperidine, piperazine (B1678402), pyrrolidine) modulates potency and selectivity.

  • The Linker: The chain connecting the benzamide core and the basic amine affects the molecule's conformation and its ability to fit into the receptor binding pocket.

SAR_Benzamide cluster_mol General Benzamide Antipsychotic Structure cluster_sar Key SAR Observations mol Benzamide_Core Benzamide Core (Substituents affect affinity/selectivity) SAR1 Substituents on Phenyl Ring: - Methoxy/Ethylsulfonyl groups can enhance D2/D3 affinity. Benzamide_Core->SAR1 Linker Linker Chain (Influences conformation and potency) SAR3 Linker Length: - Optimal length is typically 2-4 atoms for D2/D3 antagonism. Linker->SAR3 Amine_Moiety Basic Amine Moiety (Essential for receptor interaction) SAR2 Amine Moiety: - Pyrrolidine or piperazine rings are common. - N-alkylation can alter selectivity (e.g., 5-HT7 affinity). Amine_Moiety->SAR2

Key Structure-Activity Relationships of Benzamide Antipsychotics

(Note: The above DOT script for the SAR diagram is conceptual and would require a specific chemical structure image for proper rendering.)

Conclusion

Benzamide derivatives represent a remarkably successful and versatile class of therapeutic agents. From their serendipitous discovery to their rational design as highly selective receptor modulators, their history is a testament to the evolution of medicinal chemistry. The continuous exploration of the benzamide scaffold, guided by a deep understanding of structure-activity relationships and sophisticated experimental evaluation, promises to yield novel therapeutics with improved efficacy and safety profiles for a range of human diseases. This guide provides a foundational resource for researchers dedicated to advancing this important area of drug discovery.

References

Mercaptobenzamide Compounds in Medicinal Chemistry: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Mercaptobenzamide and its derivatives represent a versatile class of compounds with significant and wide-ranging applications in medicinal chemistry. Their unique structural features, particularly the presence of a reactive thiol group and an amide linkage that can be readily modified, have made them attractive scaffolds for the development of novel therapeutic agents.[1] This technical guide provides an in-depth review of the synthesis, therapeutic applications, mechanisms of action, and structure-activity relationships of mercaptobenzamide compounds, with a focus on their role as anti-HIV agents, antimicrobials, and enzyme inhibitors.

Synthesis of Mercaptobenzamide Derivatives

The synthesis of mercaptobenzamide derivatives can be achieved through various chemical strategies. A common approach for creating mercaptobenzamide prodrugs involves a two-step, one-pot general sequence.[2] This method typically starts with a thiosalicylic acid or a related mercapto-substituted carboxylic acid, which is then treated with a suitable electrophile to protect the thiol group, followed by amide bond formation. Another notable synthetic route is the Mannich reaction, which has been employed to synthesize a series of 2-mercaptobenzimidazole (B194830) derivatives.[3]

Below is a generalized workflow for the synthesis of mercaptobenzamide derivatives.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product A Thiosalicylic Acid / 2-Mercaptophenylacetic Acid D One-Pot Synthesis A->D B Chloromethyl Butyrate B->D C Di-iso-propylethylamine C->D E Amide Bond Formation D->E Intermediate F Mercaptobenzamide Prodrugs E->F HIV_Inhibition_Pathway cluster_entry Cellular Entry & Activation cluster_interaction Viral Target Interaction cluster_outcome Therapeutic Outcome Prodrug Mercaptobenzamide Prodrug (NS1040) Esterase Esterase Enzymes Prodrug->Esterase Metabolism ActiveDrug Active Mercaptobenzamide (MDH-1-38) Esterase->ActiveDrug NCp7 HIV-1 Nucleocapsid Protein 7 (NCp7) (with Zinc Fingers) ActiveDrug->NCp7 Targets Acetylation Acetylation of NCp7 NCp7->Acetylation ZincEjection Zinc Ejection Acetylation->ZincEjection InactivatedNCp7 Inactivated NCp7 ZincEjection->InactivatedNCp7 MaturationInhibition Inhibition of Viral Maturation InactivatedNCp7->MaturationInhibition Enzyme_Inhibition Enzyme Enzyme Active Site (e.g., α-Glucosidase) Complex Enzyme-Inhibitor Complex Enzyme->Complex Inhibitor Mercaptobenzamide Derivative Inhibitor->Enzyme Binds to NoProduct Inhibition of Product Formation Complex->NoProduct Substrate Substrate Substrate->Enzyme Binding Blocked SAR_Summary cluster_substituents Structural Modifications cluster_activities Impact on Biological Activity Core Mercaptobenzamide Core Aromatic Aromatic Ring Substituents Core->Aromatic Amide Internal & Terminal Amides Core->Amide SideChain Side Chain Modifications Core->SideChain Antimicrobial Antimicrobial Potency Aromatic->Antimicrobial Electron-withdrawing groups increase activity Anticancer Anticancer Efficacy Aromatic->Anticancer Increased electron density enhances activity AntiHIV Anti-HIV Activity & Toxicity Amide->AntiHIV Divergent roles in activity vs. toxicity SideChain->AntiHIV Subtle changes significantly alter activity Virucidal_Assay_Workflow Start Start Incubate Incubate test compound with undiluted HIV-1 (20 min at 37°C) Start->Incubate Centrifuge Centrifuge to pellet virus (13,800 rpm, 4°C, 90 min) Incubate->Centrifuge Wash Wash virus pellet 5 times with tissue culture medium Centrifuge->Wash Resuspend Resuspend virus pellet in RPMI medium Wash->Resuspend Infect Incubate resuspended virus with CEM-SS cells (6 days at 37°C/5% CO2) Resuspend->Infect Quantify Quantify remaining virus infectivity (e.g., XTT assay for cell viability) Infect->Quantify End End Quantify->End

References

Methodological & Application

Application Note: Laboratory-Scale Synthesis of 2-Mercapto-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Mercapto-N-methylbenzamide is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the tyrosine kinase inhibitor Axitinib, which is utilized in cancer therapy[1]. Its structure, featuring both a thiol and an amide functional group, makes it a versatile building block in medicinal chemistry. This application note provides a detailed protocol for the laboratory synthesis of this compound via the reduction of its disulfide precursor, 2,2'-Disulfanediylbis(N-methylbenzamide). An alternative theoretical pathway commencing from thiosalicylic acid is also discussed.

Materials and Methods

Protocol 1: Synthesis of this compound via Disulfide Reduction

This protocol is adapted from established methods for the reductive cleavage of disulfide bonds to yield thiols[1][2]. The starting material, 2,2'-Disulfanediylbis(N-methylbenzamide), can be synthesized from 2,2'-dithiosalicylic acid.

Reagents and Equipment:

  • 2,2'-Disulfanediylbis(N-methylbenzamide)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Inert gas supply (Nitrogen or Argon)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2'-Disulfanediylbis(N-methylbenzamide) in anhydrous THF.

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Reduction: Add sodium borohydride (NaBH₄) portion-wise to the cooled solution. It is crucial to maintain the internal temperature below 10 °C during the addition.

  • Reaction Progression: After the complete addition of sodium borohydride, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water.

  • Acidification: Acidify the mixture to a pH of approximately 2-3 with 1M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction process to ensure complete recovery.

  • Washing: Wash the combined organic extracts with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Alternative Synthetic Route: Amidation of Thiosalicylic Acid

An alternative approach to synthesize this compound is through the direct amidation of thiosalicylic acid with methylamine (B109427). This would typically involve the use of a coupling agent to facilitate the formation of the amide bond.

Conceptual Steps:

  • Activation of Carboxylic Acid: Thiosalicylic acid would be reacted with a coupling agent (e.g., DCC, EDC) to form an activated intermediate.

  • Amidation: The activated intermediate would then be reacted with methylamine to form the desired amide.

  • Work-up and Purification: A standard aqueous work-up followed by purification would be necessary to isolate the final product.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.

ParameterValueReference
Molecular Formula C₈H₉NOS[3]
Molecular Weight 167.23 g/mol [3]
Appearance Pale yellow to off-white solid
Melting Point 94-96 °C[4]
Reaction Time 2-4 hours[2]
Reaction Temperature 0-5 °C (addition), then room temp.[2]

Experimental Workflow and Diagrams

Workflow for the Synthesis of this compound

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product dissolve Dissolve Disulfide in THF cool Cool to 0-5 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at RT for 2-4h add_nabh4->react quench Quench with Water react->quench acidify Acidify with 1M HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Scheme

reaction_scheme reactant 2,2'-Disulfanediylbis(N-methylbenzamide) product This compound reactant->product Reduction reagents 1. NaBH4, THF 2. H3O+

References

Application Notes and Protocols for High-Throughput Screening of 2-Mercapto-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-N-methylbenzamide is a synthetic compound recognized as a key intermediate in the synthesis of Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[1][2][3] Axitinib is a multi-target tyrosine kinase inhibitor used in cancer therapy.[1][3][4] While primarily known as a precursor, this compound itself has been noted to possess inhibitory activities against activated brain cells and cell lines.[5][6] This suggests potential intrinsic biological activity that warrants further investigation through high-throughput screening (HTS) to identify and characterize its potential as a modulator of various signaling pathways, particularly those involving protein kinases.

These application notes provide a framework and detailed protocols for the high-throughput screening of this compound and its analogs to elucidate their biological targets and mechanisms of action.

Hypothetical Signaling Pathway: Tyrosine Kinase Inhibition

Given its structural relationship to Axitinib, a primary hypothesis is that this compound may exhibit inhibitory activity against receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation, such as VEGFR, platelet-derived growth factor receptor (PDGFR), and c-Kit. The diagram below illustrates a generalized RTK signaling pathway that can be targeted for inhibition.

RTK_Inhibition_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Downstream Substrate RTK->Substrate Phosphorylates Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds Compound 2-Mercapto-N- methylbenzamide Compound->RTK Inhibits ATP ATP ATP->RTK P_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (Proliferation, Angiogenesis) P_Substrate->Cellular_Response Leads to HTRF_Workflow Start Start Compound_Plate 1. Compound Plating: Dispense 50 nL of This compound or controls into 384-well plate. Start->Compound_Plate Kinase_Add 2. Kinase Addition: Add 5 µL of target kinase solution to each well. Compound_Plate->Kinase_Add Pre_Incubate 3. Pre-incubation: Incubate for 15 min at RT to allow compound binding. Kinase_Add->Pre_Incubate Reaction_Start 4. Reaction Initiation: Add 5 µL of ATP/Substrate mix. Pre_Incubate->Reaction_Start Kinase_Reaction 5. Kinase Reaction: Incubate for 60 min at RT. Reaction_Start->Kinase_Reaction Detection_Add 6. Detection Reagent Addition: Add 10 µL of HTRF detection reagents (Eu-Ab + SA-XL665). Kinase_Reaction->Detection_Add Signal_Dev 7. Signal Development: Incubate for 60 min at RT, protected from light. Detection_Add->Signal_Dev Read_Plate 8. Plate Reading: Read HTRF signal on a compatible plate reader. Signal_Dev->Read_Plate Data_Analysis 9. Data Analysis: Calculate % inhibition. Read_Plate->Data_Analysis End End Data_Analysis->End Cell_Assay_Workflow Start Start Cell_Seed 1. Cell Seeding: Seed HUVECs into a 384-well plate and incubate overnight. Start->Cell_Seed Compound_Treat 2. Compound Treatment: Treat cells with serial dilutions of This compound. Cell_Seed->Compound_Treat Incubate 3. Incubation: Incubate for 72 hours at 37°C. Compound_Treat->Incubate Add_Reagent 4. Add Viability Reagent: Add resazurin (B115843) or ATP-based reagent to each well. Incubate->Add_Reagent Incubate_Reagent 5. Reagent Incubation: Incubate for 1-4 hours. Add_Reagent->Incubate_Reagent Read_Plate 6. Plate Reading: Measure fluorescence or luminescence. Incubate_Reagent->Read_Plate Data_Analysis 7. Data Analysis: Generate dose-response curve and calculate IC50. Read_Plate->Data_Analysis End End Data_Analysis->End

References

2-Mercapto-N-methylbenzamide: Current Understanding and Future Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into 2-Mercapto-N-methylbenzamide have not identified a specific protein target for which it serves as a well-characterized chemical probe. While the compound is a known key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Axitinib, its direct biological activities and protein interactions remain largely unexplored in publicly available scientific literature. This report summarizes the current knowledge of this compound and outlines the necessary future research to establish it as a chemical probe.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₈H₉NOS
Molecular Weight 167.23 g/mol
CAS Number 20054-45-9
Appearance White to off-white powder
Solubility Soluble in organic solvents such as DMSO and ethanol

Known Biological Context

The primary role of this compound, as documented in chemical and pharmaceutical literature, is as a crucial building block in the multi-step synthesis of Axitinib. Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, platelet-derived growth factor receptor (PDGFR), and c-KIT (stem cell factor receptor). The synthesis of Axitinib involves the coupling of this compound with a substituted indazole core.

Some preliminary and general biological activities have been anecdotally reported, including inhibitory effects on "activated brain cells and cell lines" and potential inhibition of "hydroxymethyl transferase," which could affect serotonin (B10506) production. However, these observations lack the specificity and detailed characterization required to designate a direct protein target.

Interestingly, the disulfide dimer of this compound, 2,2'-dithiobis(N-methylbenzamide), has been investigated as an anti-HIV agent. Its mechanism of action is reported to involve the disruption of the zinc finger domains of the HIV-1 nucleocapsid protein (NCp7). This suggests that the thiol group of this compound could potentially interact with metal-containing proteins or cysteine residues in protein active sites.

Future Research to Identify a Target Protein

To establish this compound as a chemical probe, a systematic approach to target identification and validation is necessary. The following experimental workflow is proposed:

G cluster_discovery Target Discovery cluster_validation Target Validation cluster_probe_dev Probe Development phenotypic_screening Phenotypic Screening affinity_chromatography Affinity Chromatography phenotypic_screening->affinity_chromatography Identifies biological context proteome_profiling Proteome-wide Profiling affinity_chromatography->proteome_profiling Pulls down potential binders binding_assays Direct Binding Assays (SPR, ITC) proteome_profiling->binding_assays Identifies candidate proteins biochemical_assays Biochemical/Enzymatic Assays binding_assays->biochemical_assays Confirms direct interaction cellular_assays Cellular Target Engagement Assays biochemical_assays->cellular_assays Validates functional effect structural_biology Structural Biology (X-ray, NMR) cellular_assays->structural_biology Elucidates binding mode sar Structure-Activity Relationship (SAR) structural_biology->sar Informs optimization selectivity Selectivity Profiling sar->selectivity Improves specificity in_vivo In Vivo Target Engagement selectivity->in_vivo Demonstrates utility in biological systems

Proposed workflow for target identification and validation.

Experimental Protocols

1. High-Throughput Phenotypic Screening:

  • Objective: To identify a cellular process or pathway modulated by this compound.

  • Methodology:

    • Select a diverse panel of human cancer cell lines.

    • Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM).

    • Utilize automated microscopy and image analysis to assess various cellular phenotypes, such as cell morphology, proliferation, apoptosis, and cell cycle progression.

    • Identify a consistent and potent phenotypic response for further investigation.

2. Affinity-Based Target Identification:

  • Objective: To isolate proteins that directly bind to this compound.

  • Methodology:

    • Synthesize an affinity matrix by immobilizing this compound onto a solid support (e.g., sepharose beads).

    • Prepare cell lysates from a responsive cell line identified in the phenotypic screen.

    • Incubate the cell lysate with the affinity matrix.

    • Wash away non-specifically bound proteins.

    • Elute specifically bound proteins using a competitor (e.g., excess free compound) or by changing buffer conditions.

    • Identify the eluted proteins using mass spectrometry (LC-MS/MS).

3. Direct Binding Assays (Surface Plasmon Resonance - SPR):

  • Objective: To confirm and quantify the binding affinity of this compound to a candidate protein.

  • Methodology:

    • Immobilize the purified candidate protein onto an SPR sensor chip.

    • Flow various concentrations of this compound over the chip surface.

    • Measure the change in the refractive index at the surface, which is proportional to the binding.

    • Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Conclusion

While this compound is a commercially available compound with a defined role in chemical synthesis, its utility as a chemical probe is currently unrealized due to the absence of a known and validated protein target. The research community is encouraged to undertake the systematic investigation outlined above to potentially uncover novel biological functions and establish this molecule as a valuable tool for chemical biology and drug discovery. Without a confirmed target, the development of detailed application notes and protocols for its use as a chemical probe is premature.

Application Notes and Protocols for 2-Mercapto-N-methylbenzamide in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-N-methylbenzamide (CAS: 20054-45-9) is a crucial chemical intermediate primarily recognized for its role in the synthesis of Axitinib, a potent second-generation tyrosine kinase inhibitor.[1] Axitinib targets Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a significant role in oncology by inhibiting tumor angiogenesis.[2][3] While the predominant application of this compound is in pharmaceutical manufacturing, its chemical structure, featuring a reactive thiol group, suggests potential for direct biological activity.[4]

These application notes provide a comprehensive overview of the established role of this compound as a precursor to Axitinib, detail the mechanism of action of Axitinib, and explore the unconfirmed but potential inhibitory action against enzymes such as hydroxymethyltransferase. Generic protocols for evaluating enzyme inhibition are provided to guide researchers in investigating the biological activities of this compound.

Data Presentation: Quantitative Analysis of Axitinib

As this compound is a direct precursor to Axitinib, the most relevant quantitative data pertains to the potent enzyme inhibition characteristics of the final active pharmaceutical ingredient.

CompoundTarget EnzymeIC50 (nM)Biological Effect
AxitinibVEGFR-10.1Inhibition of angiogenesis
AxitinibVEGFR-20.2Inhibition of angiogenesis
AxitinibVEGFR-30.1 - 0.3Inhibition of angiogenesis
AxitinibPDGFRβ>1.6Weaker inhibition
Axitinibc-KIT>1.6Weaker inhibition

Table 1: In vitro inhibitory activity of Axitinib against various receptor tyrosine kinases. The half-maximal inhibitory concentration (IC50) values demonstrate high potency against VEGFRs.[3]

Signaling Pathways and Mechanisms of Action

Role in Axitinib Synthesis and VEGFR Pathway Inhibition

This compound is a key building block in the multi-step synthesis of Axitinib.[1] Axitinib exerts its therapeutic effect by targeting the ATP-binding site of VEGFRs, thereby inhibiting the downstream signaling pathways that lead to angiogenesis, a critical process for tumor growth and metastasis.[2][5][6]

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-1, 2, 3 P_VEGFR VEGFR (Phosphorylated) VEGFR->P_VEGFR Autophosphorylation VEGF VEGF Ligand VEGF->VEGFR Binds Axitinib Axitinib Axitinib->P_VEGFR Inhibits RAS RAS P_VEGFR->RAS PI3K PI3K P_VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Activates

Figure 1: Axitinib's Mechanism of Action on the VEGFR Signaling Pathway.
Potential for Covalent Enzyme Inhibition

The thiol (-SH) group in this compound is a nucleophile and has the potential to form covalent bonds with electrophilic residues (such as cysteine) in the active or allosteric sites of enzymes.[4] This mechanism, known as covalent inhibition, can lead to irreversible or slowly reversible inactivation of the target enzyme.[7]

Unconfirmed Target: Serine Hydroxymethyltransferase (SHMT)

Some non-peer-reviewed sources suggest that this compound may inhibit hydroxymethyltransferase. The most relevant enzyme in this class is Serine Hydroxymethyltransferase (SHMT), which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. SHMT is a key enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate.[8] This pathway is crucial for the synthesis of nucleotides and amino acids, and its inhibition is a strategy in cancer therapy.[9] To date, there is no published quantitative data (e.g., IC50 values) to substantiate the inhibition of SHMT by this compound.

Experimental Protocols

The following protocols are generalized templates that can be adapted by researchers to investigate the enzyme inhibitory potential of this compound.

General Experimental Workflow for Screening

A systematic approach is necessary to identify and characterize the potential enzyme inhibitory activity of a compound.

workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis prep_compound Prepare 2-Mercapto-N- methylbenzamide Stock Solution (e.g., in DMSO) assay_setup Set up Reaction: Enzyme + Inhibitor (serial dilutions) + Buffer prep_compound->assay_setup prep_enzyme Obtain/Purify Target Enzyme (e.g., recombinant SHMT) prep_enzyme->assay_setup prep_reagents Prepare Assay Buffer, Substrates & Cofactors prep_reagents->assay_setup pre_incubation Pre-incubate (allow inhibitor binding) assay_setup->pre_incubation reaction_start Initiate Reaction (add substrate) pre_incubation->reaction_start data_acquisition Monitor Reaction Progress (e.g., Spectrophotometry) reaction_start->data_acquisition calc_velocity Calculate Initial Velocities data_acquisition->calc_velocity dose_response Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calc_velocity->dose_response ic50 Determine IC50 Value dose_response->ic50

Figure 2: General workflow for enzyme inhibition screening and IC50 determination.
Protocol for SHMT Inhibition Assay (Adaptable Template)

This protocol describes a coupled-enzyme spectrophotometric assay to measure SHMT activity and its inhibition. It is a template and requires optimization for specific conditions.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human Serine Hydroxymethyltransferase (SHMT).

Principle: The SHMT-catalyzed reaction produces 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This product is then used by a coupling enzyme, 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which oxidizes it to 5,10-methenyltetrahydrofolate, concurrently reducing NADP+ to NADPH. The increase in NADPH concentration is monitored by the change in absorbance at 340 nm.

Materials:

  • Recombinant human SHMT1 or SHMT2

  • Recombinant human MTHFD

  • This compound

  • L-serine

  • Tetrahydrofolate (THF)

  • NADP+

  • Pyridoxal 5'-phosphate (PLP, a cofactor for SHMT)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 10 mM 2-mercaptoethanol)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Create a series of dilutions of the inhibitor in assay buffer. Include a DMSO-only control.

    • Prepare a reaction master mix containing assay buffer, L-serine (e.g., 2 mM), THF (e.g., 0.4 mM), NADP+ (e.g., 0.25 mM), PLP (e.g., 50 µM), and MTHFD (e.g., 5 µM).

  • Assay Setup:

    • In a 96-well plate, add a small volume (e.g., 5-10 µL) of each inhibitor dilution or DMSO control to respective wells.

    • Add the reaction master mix to all wells.

    • Add SHMT enzyme to all wells to initiate the reaction. The final concentration of SHMT should be optimized to give a linear reaction rate for at least 10-15 minutes.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-set to 340 nm and the appropriate temperature (e.g., 25°C or 37°C).

    • Measure the absorbance every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the kinetic trace.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Conclusion

This compound is a fundamentally important intermediate in the synthesis of the VEGFR inhibitor Axitinib. While its direct biological activity is not well-documented in peer-reviewed literature, its thiol-containing structure presents a rationale for investigating its potential as an enzyme inhibitor, particularly through covalent mechanisms. The provided protocols offer a foundational approach for researchers to explore these potential activities in a structured and rigorous manner, for instance, to validate the unsubstantiated claims of hydroxymethyltransferase inhibition. Such studies would be essential to expand the biochemical understanding of this compound beyond its established role as a synthetic precursor.

References

Application Notes and Protocols for Cell-based Assays Using 2-Mercapto-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-N-methylbenzamide is a synthetic, biologically active compound with potential applications in pharmacological research and drug development.[1][2] Structurally, it is a benzamide (B126) derivative containing a mercapto group. Notably, this compound serves as a key intermediate in the synthesis of Axitinib, a potent tyrosine kinase inhibitor utilized in cancer therapy.[2] This association suggests that this compound itself may exhibit inhibitory activity against protein kinases or other cellular signaling molecules. Furthermore, compounds with a similar benzamide core structure have been implicated as modulators of critical signaling cascades, including the Hedgehog pathway, which is frequently dysregulated in various cancers.

These application notes provide detailed protocols for cell-based assays to characterize the biological effects of this compound. The described methods will enable researchers to assess its impact on cell viability and to investigate its mechanism of action by analyzing key protein expression and phosphorylation events in a relevant signaling pathway.

Postulated Signaling Pathway: Inhibition of Hedgehog Signaling

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a known driver of tumorigenesis in several cancers. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor, which alleviates the inhibition of Smoothened (SMO). Activated SMO then triggers a downstream cascade culminating in the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation. Based on the activity of structurally related benzamide compounds, it is hypothesized that this compound may exert its cellular effects by inhibiting a key component of the Hedgehog signaling pathway, such as SMO.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SHH SHH Ligand PTCH1 PTCH1 SHH->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU GLI GLI SUFU->GLI GLI_A Activated GLI GLI->GLI_A Compound 2-Mercapto-N- methylbenzamide Compound->SMO Postulated Inhibition Target_Genes Target Gene Expression GLI_A->Target_Genes Promotes

Postulated Hedgehog Signaling Pathway Inhibition.

Data Presentation

The following table summarizes hypothetical data from cell-based assays investigating the effects of this compound on a cancer cell line with a constitutively active Hedgehog pathway.

Cell LineAssayCompound Concentration (µM)Incubation Time (hours)Cell Viability (% of Control)p-AKT (Relative Expression)Total AKT (Relative Expression)GLI1 (Relative Expression)
Pancreatic Cancer (PANC-1)MTT0 (Vehicle)48100 ± 5.21.00 ± 0.081.00 ± 0.061.00 ± 0.09
Pancreatic Cancer (PANC-1)MTT14885 ± 4.5---
Pancreatic Cancer (PANC-1)MTT54862 ± 3.8---
Pancreatic Cancer (PANC-1)MTT104841 ± 2.9---
Pancreatic Cancer (PANC-1)MTT254825 ± 2.1---
Pancreatic Cancer (PANC-1)Western Blot0 (Vehicle)24-1.00 ± 0.111.00 ± 0.071.00 ± 0.12
Pancreatic Cancer (PANC-1)Western Blot1024-0.95 ± 0.100.98 ± 0.080.45 ± 0.05
Pancreatic Cancer (PANC-1)Western Blot2524-0.91 ± 0.091.02 ± 0.060.21 ± 0.03

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell line (e.g., PANC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours, carefully remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a positive control if available.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

Protocol 2: Downstream Signaling Pathway Analysis by Western Blot

This protocol is designed to investigate the effect of this compound on the expression and phosphorylation status of key proteins in the Hedgehog signaling pathway.

Materials:

  • This compound

  • Human cancer cell line (e.g., PANC-1)

  • Complete cell culture medium

  • PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-GLI1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Solution Prepare 10 mM Stock Solution in DMSO Compound_Dilution Prepare Serial Dilutions of Compound Stock_Solution->Compound_Dilution Cell_Seeding Seed Cells in Appropriate Plates Cell_Treatment Treat Cells with Compound and Controls Cell_Seeding->Cell_Treatment Compound_Dilution->Cell_Treatment Incubation Incubate for Specified Duration Cell_Treatment->Incubation MTT_Assay MTT Assay: - Add MTT Reagent - Incubate - Solubilize Crystals Incubation->MTT_Assay Western_Blot Western Blot: - Cell Lysis - Protein Quantification - SDS-PAGE & Transfer - Antibody Incubation Incubation->Western_Blot Read_Absorbance Read Absorbance (570 nm) MTT_Assay->Read_Absorbance Image_Detection Chemiluminescence Detection Western_Blot->Image_Detection Data_Normalization Normalize Data and Calculate Viability/% Inhibition Read_Absorbance->Data_Normalization Image_Detection->Data_Normalization

Cell-based Assay Experimental Workflow.

References

Application Notes and Protocols for the Quantification of 2-Mercapto-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Mercapto-N-methylbenzamide. The methodologies described are based on common analytical techniques and data from structurally related compounds due to a lack of specific validated methods for this compound in publicly available literature. These protocols serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of small organic molecules. A reverse-phase HPLC method is suitable for the analysis of the moderately polar this compound.

Experimental Protocol

a) Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV-Vis detector is used. The following conditions are recommended as a starting point for method development.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Water with 0.1% Formic Acid (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm
Run Time 10 minutes

b) Reagent and Sample Preparation:

  • Mobile Phase Preparation: Mix 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water and 1 mL of formic acid. Degas the solution using an ultrasonic bath or an online degasser for 15 minutes.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation (from a solid matrix):

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in a known volume of acetonitrile to a theoretical concentration within the linearity range.

    • Vortex the solution for 2 minutes, followed by sonication for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

c) Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the calibration standards in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. The correlation coefficient (R²) should be ≥ 0.999.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Experimental Protocol

a) Instrumentation and Conditions:

ParameterRecommended Setting
LC System UHPLC system (e.g., Waters ACQUITY UPLC or equivalent)
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex QTRAP or equivalent)
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of a standard solution. A possible transition would be based on the molecular weight of 167.23 g/mol .

b) Sample Preparation from Biological Matrix (e.g., Plasma):

  • Protein Precipitation:

    • To 100 µL of the plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing a suitable internal standard.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.[1]

    • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.[1]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.[1]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water with 0.1% formic acid.[1]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.[1]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of benzamide (B126) derivatives using HPLC-UV and LC-MS/MS. These values should be established during method validation for this compound.

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.1 - 1 µg/mL< 0.1 ng/mL
Limit of Quantification (LOQ) 0.4 - 2 µg/mL< 0.5 ng/mL

Visualizations

Experimental Workflows

cluster_hplc HPLC-UV Workflow cluster_lcms LC-MS/MS Workflow for Biological Samples hplc_prep Sample Preparation (Dissolution & Filtration) hplc_inj HPLC Injection hplc_prep->hplc_inj hplc_sep Chromatographic Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_quant Quantification hplc_det->hplc_quant lcms_prep Sample Preparation (Protein Precipitation) lcms_ext Extraction & Evaporation lcms_prep->lcms_ext lcms_recon Reconstitution lcms_ext->lcms_recon lcms_inj LC-MS/MS Injection lcms_recon->lcms_inj lcms_quant Quantification lcms_inj->lcms_quant

Caption: Comparative workflows for HPLC-UV and LC-MS/MS analysis.

Proposed Metabolic Pathway

Based on the metabolism of other N-methylbenzamides, a probable metabolic pathway for this compound involves oxidation of the N-methyl group.

parent This compound met1 N-hydroxymethyl-2-mercaptobenzamide parent->met1 Oxidation (CYP450) met2 N-formyl-2-mercaptobenzamide met1->met2 Oxidation met3 2-Mercaptobenzamide met2->met3 Hydrolysis

Caption: Proposed metabolic pathway of this compound.

References

Application Notes and Protocols for In Vivo Experimental Design with 2-Mercapto-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-N-methylbenzamide is a synthetic, thiol-containing compound known primarily as a key intermediate in the synthesis of Axitinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1][2] The presence of a reactive thiol (-SH) group suggests that this compound itself may interact with biological molecules, potentially forming covalent bonds with cysteine residues in proteins and thereby modulating their function.[3] Reports also indicate it possesses inhibitory activities against activated brain cells and cell lines.[1]

These application notes provide a hypothetical, yet plausible, framework for the in vivo investigation of this compound as a potential anti-cancer agent. The protocols are based on established methodologies in preclinical oncology and are designed to assess the compound's efficacy, mechanism of action, and basic safety profile.

Section 1: Proposed Mechanism of Action and Signaling Pathway

Given its role as a precursor to a tyrosine kinase inhibitor and the reactivity of its thiol group, a plausible hypothesis is that this compound may inhibit tumor growth by targeting upstream signaling kinases involved in angiogenesis and cell proliferation. The thiol group could act as a nucleophile, forming a covalent bond with cysteine residues in the ATP-binding pocket of kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) or Platelet-Derived Growth Factor Receptor (PDGFR), leading to irreversible inhibition. This would block downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cancer cell survival and proliferation.

G cluster_membrane Cell Membrane cluster_compound Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K MAPK RAS/RAF/MEK VEGFR->MAPK MMB 2-Mercapto-N- methylbenzamide MMB->VEGFR Covalent Inhibition Akt Akt PI3K->Akt Proliferation Gene Transcription (Proliferation, Angiogenesis) Akt->Proliferation ERK ERK MAPK->ERK ERK->Proliferation

Caption: Proposed inhibitory signaling pathway of this compound.

Section 2: Experimental Protocol - Anti-Tumor Efficacy in a Xenograft Model

This protocol details a standard murine xenograft model to evaluate the in vivo anti-tumor activity of this compound.

2.1. Animal Model and Cell Line

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: Human colorectal carcinoma HCT116 or another suitable cancer cell line.

2.2. Materials and Reagents

  • This compound (purity >95%)

  • Vehicle solution: 10% DMSO, 40% Propylene Glycol, 50% Saline

  • HCT116 cells

  • Matrigel

  • Sterile PBS

  • Calipers

  • Standard animal housing and surgical equipment

2.3. Experimental Workflow

G A Acclimatize Athymic Nude Mice (1 week) B Implant HCT116 Cells (5 x 10^6 cells in Matrigel) subcutaneously A->B C Monitor Tumor Growth B->C D Tumors Reach ~100-150 mm³ C->D E Randomize Mice into Treatment Groups (n=8) D->E F Initiate Daily Treatment (Vehicle, Low Dose, High Dose) E->F G Measure Tumor Volume & Body Weight (2x/week) F->G H Continue Treatment for 21 Days G->H I Euthanasia & Tissue Harvest (Tumor, Liver, Kidneys) H->I J Data Analysis (Tumor Growth Inhibition, Toxicity) I->J

Caption: Workflow for the in vivo xenograft efficacy study.

2.4. Detailed Procedure

  • Cell Culture and Implantation: Culture HCT116 cells under standard conditions. On Day 0, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Use digital calipers to measure the length (L) and width (W) of the tumor. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization and Grouping: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8 per group):

    • Group 1: Vehicle Control (e.g., 10% DMSO, 40% PG, 50% Saline)

    • Group 2: Low Dose this compound (e.g., 25 mg/kg)

    • Group 3: High Dose this compound (e.g., 75 mg/kg)

  • Compound Preparation and Administration: Prepare a stock solution of this compound in the vehicle. Administer the assigned treatment daily via intraperitoneal (IP) injection. Dosing volume should be calculated based on individual animal body weight.

  • Efficacy and Toxicity Assessment: Measure tumor volume and body weight twice weekly for 21 days. Monitor animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss >15%).

  • Endpoint and Tissue Collection: At the end of the study (Day 21) or when tumors reach the predetermined size limit, euthanize the animals. Excise tumors and weigh them. Collect major organs (liver, kidneys, spleen) for histopathological analysis to assess toxicity.

Section 3: Data Presentation and Analysis

All quantitative data should be summarized for clear interpretation. The primary endpoint is Tumor Growth Inhibition (TGI).

3.1. Tumor Growth Inhibition (TGI) Calculate TGI using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100

3.2. Hypothetical Quantitative Data Summary

The following table presents hypothetical data from the proposed experiment.

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%) ± SEM
Vehicle Control 01250 ± 1101.3 ± 0.15-+5.5 ± 1.2
This compound 25812 ± 950.85 ± 0.1135.0+4.1 ± 1.5
This compound 75488 ± 750.51 ± 0.0961.0-2.3 ± 2.1

Disclaimer: The data presented in this table is purely illustrative and intended to serve as a template for presenting results from an actual study. It does not represent real experimental outcomes.

Section 4: Safety and Handling

This compound may cause an allergic skin reaction and serious eye damage.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. All procedures should be conducted in a well-ventilated area or a chemical fume hood.[5] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[5] This compound is intended for research purposes only.

References

Formulation of 2-Mercapto-N-methylbenzamide for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of 2-Mercapto-N-methylbenzamide, a key intermediate in the synthesis of the tyrosine kinase inhibitor Axitinib, for use in preclinical animal studies. Due to its poor aqueous solubility, careful formulation is critical for achieving accurate and reproducible dosing in in vivo experiments. This document outlines the physicochemical properties of this compound and provides detailed protocols for the preparation of both solution and suspension formulations suitable for oral administration in rodent models.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to developing a suitable formulation. Key properties of this compound are summarized in the table below.

PropertyValueSource
Appearance Pale yellow to off-white crystalline solid[1][2]
Molecular Formula C₈H₉NOS[3][4]
Molecular Weight 167.23 g/mol [3][4]
Melting Point 90 - 95 °C[1][2]
Solubility Soluble in organic solvents such as DMSO, ethanol, and methanol.[1][2] Poorly soluble in water.
Purity ≥ 98%[1][2]

Formulation Strategies for Poorly Water-Soluble Compounds

For compounds with low aqueous solubility like this compound, several formulation strategies can be employed to ensure adequate bioavailability for preclinical studies. The choice of formulation depends on the specific requirements of the study, including the desired dose, the route of administration, and the animal model.

Common approaches include:

  • Solution Formulations: Utilizing co-solvents to dissolve the compound. This approach is often preferred for initial pharmacokinetic studies to ensure dose uniformity and maximize absorption.

  • Suspension Formulations: Dispersing the solid compound in a liquid vehicle. Suspensions are useful for administering higher doses of a compound that cannot be achieved in a solution.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing solution and suspension formulations of this compound for oral gavage in rodents.

Protocol 1: Preparation of a Solution Formulation using a Co-solvent System

This protocol describes the preparation of a solution formulation of this compound using a common co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare the Vehicle: In a sterile vial, prepare the vehicle by mixing DMSO, PEG400, and Tween 80 in a ratio of 10:40:5 (v/v/v). For example, for 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG400, and 50 µL of Tween 80.

  • Dissolve the Compound: Accurately weigh the required amount of this compound and add it to the vehicle. Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.

  • Final Dilution: Slowly add sterile saline or PBS to the mixture while continuously vortexing to reach the final desired concentration and volume. A common final vehicle composition is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

  • Final Inspection: Visually inspect the final formulation to ensure it is a clear, homogenous solution. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of the co-solvents.

Protocol 2: Preparation of a Suspension Formulation

This protocol describes the preparation of a suspension of this compound in a methyl cellulose (B213188) vehicle.

Materials:

  • This compound powder

  • Methyl cellulose (0.5% w/v) in sterile water

  • Sterile water

  • Weighing balance

  • Spatula

  • Mortar and pestle

  • Glass beaker or conical tube

  • Magnetic stirrer and stir bar

Procedure:

  • Vehicle Preparation (0.5% Methyl Cellulose):

    • Heat approximately one-third of the required volume of sterile water to 80-90°C.

    • Slowly add the methyl cellulose powder to the hot water while stirring vigorously.

    • Once the methyl cellulose is dispersed, add the remaining two-thirds of the volume as cold sterile water and continue to stir until a clear, viscous solution is formed.

  • Particle Size Reduction: Weigh the required amount of this compound. To ensure a more stable suspension, it is recommended to reduce the particle size by gently triturating the powder in a mortar and pestle.

  • Prepare a Paste: Transfer the weighed powder to a beaker. Add a small volume of the 0.5% methyl cellulose vehicle and mix with a spatula to create a smooth, uniform paste. This process, known as levigation, helps to wet the particles and prevent clumping.

  • Gradual Addition of Vehicle: While continuously stirring with a magnetic stirrer, slowly add the remaining 0.5% methyl cellulose vehicle to the paste until the final desired volume is reached.

  • Homogenization: For a more uniform and stable suspension, it is recommended to homogenize the mixture using a suitable homogenizer.

  • Storage and Dosing: Store the prepared suspension in a labeled, sealed container, protected from light. It is recommended to prepare the suspension fresh daily. If stored, it should be refrigerated and brought to room temperature before use. Crucially, the suspension must be thoroughly re-suspended by vortexing or stirring immediately before each administration to ensure accurate dosing.

Experimental Workflow for Oral Gavage in Rodents

The following diagram illustrates a typical workflow for the oral administration of a formulated compound to rodents.

G cluster_prep Formulation Preparation cluster_animal Animal Procedure prep1 Weigh Compound prep3 Mix and Homogenize prep1->prep3 prep2 Prepare Vehicle prep2->prep3 animal3 Administer by Oral Gavage prep3->animal3 animal1 Weigh Animal animal2 Calculate Dose Volume animal1->animal2 animal2->animal3 animal4 Monitor Animal animal3->animal4

Caption: Workflow for preparing and administering a formulation via oral gavage.

Signaling Pathway of Axitinib

This compound is a known intermediate in the synthesis of Axitinib, a potent tyrosine kinase inhibitor. Axitinib primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-KIT. Inhibition of these receptors disrupts downstream signaling pathways crucial for tumor angiogenesis and growth.

G cluster_receptor Receptor Tyrosine Kinases cluster_drug Inhibitor cluster_pathway Downstream Signaling Pathways cluster_effect Cellular Effects VEGFR VEGFR-1, -2, -3 RAS RAS/RAF/MEK/ERK (MAPK Pathway) VEGFR->RAS WNT Wnt/β-catenin Pathway VEGFR->WNT PDGFR PDGFRβ PDGFR->RAS cKIT c-KIT cKIT->RAS Axitinib Axitinib Axitinib->VEGFR Axitinib->PDGFR Axitinib->cKIT Angiogenesis ↓ Angiogenesis RAS->Angiogenesis Proliferation ↓ Cell Proliferation RAS->Proliferation Survival ↓ Cell Survival RAS->Survival WNT->Proliferation

References

Application Notes and Protocols: 2-Mercapto-N-methylbenzamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Mercapto-N-methylbenzamide, a key building block in the development of pharmaceuticals and other complex organic molecules. Detailed experimental protocols for its principal applications are provided, along with quantitative data and visual representations of reaction pathways and workflows.

Introduction

This compound is an organosulfur compound featuring a reactive thiol group ortho to an N-methylcarboxamide functionality on a benzene (B151609) ring. This unique arrangement of functional groups makes it a valuable precursor for the synthesis of a variety of heterocyclic systems and other complex molecular architectures. Its most prominent application to date is as a crucial intermediate in the synthesis of the potent tyrosine kinase inhibitor, Axitinib.[1] This document details the established protocol for Axitinib synthesis and explores other important transformations, such as S-alkylation and oxidative cyclization, to highlight the versatility of this compound as a building block in organic synthesis.

Synthesis of Axitinib Intermediate: S-Arylation

The most significant application of this compound is in the synthesis of the anti-cancer drug Axitinib.[1] The key step involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction between this compound and a functionalized indazole core, typically 6-iodo-1H-indazole. This reaction forms a critical thioether linkage.

G A This compound B 6-Iodo-1H-indazole G 2-((1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib Intermediate) A->G C Base (e.g., KOH, Cs2CO3) B->G D Catalyst (e.g., CuI, Pd catalyst) E Solvent (e.g., DMF, 1,4-Dioxane) F Heat (e.g., 80-90 °C)

Fig. 1: S-Arylation in Axitinib Synthesis.
Quantitative Data for S-Arylation Reaction

Catalyst/Base SystemSolventTemperature (°C)Time (h)Yield (%)Reference
CuI / KOHDMF601-[2]
CuI / o-phenylenediamine (B120857) / KOHDMF90--[1]
PdCl2(dppf) / Cs2CO3DMF801261.1[3]
No Catalyst / BaseDMF8020-2472.4[4]
Experimental Protocol: Copper-Catalyzed S-Arylation

Materials:

  • This compound

  • 6-Iodo-1H-indazole

  • Potassium hydroxide (B78521) (KOH)

  • Copper(I) iodide (CuI)

  • o-Phenylenediamine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Water

Procedure: [1][2]

  • Under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Adjust the temperature to approximately 60 °C and add potassium hydroxide (1.5 eq.). Stir the mixture for 1 hour at this temperature.

  • Add copper(I) iodide (0.05 eq.) and o-phenylenediamine (catalytic amount) to the reaction mixture and continue stirring for an additional hour at 60 °C.

  • In a separate flask, dissolve the 6-iodo-1H-indazole derivative (1.0 eq.) in anhydrous DMF at 60 °C.

  • Transfer the solution of the iodinated indazole to the first flask and increase the temperature to 90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to 35 °C.

  • Add ethyl acetate and water to precipitate the product.

  • Stir the resulting slurry at room temperature for 1 hour.

  • Isolate the solid product by filtration, wash with water, and dry under vacuum to afford 2-((1H-indazol-6-yl)thio)-N-methylbenzamide.

S-Alkylation Reactions

The thiol group of this compound is nucleophilic and readily undergoes S-alkylation with various electrophiles, such as alkyl halides and α-halo ketones. This reaction provides a straightforward route to a variety of thioether derivatives. While specific literature for this compound is limited, the following protocol is a general procedure based on the reactivity of analogous 2-mercaptobenzothiazoles and 2-mercaptobenzimidazoles.

G A This compound B Alkyl Halide (R-X) F 2-(Alkylthio)-N-methylbenzamide A->F C Base (e.g., K2CO3, Et3N) B->F D Solvent (e.g., Acetone (B3395972), DMF, Ethanol) E Room Temperature or Reflux

Fig. 2: General S-Alkylation Reaction.
Representative Quantitative Data for S-Alkylation of Analogous Compounds

SubstrateAlkylating AgentBaseSolventConditionsYield (%)Reference
2-MercaptobenzothiazoleBenzyl (B1604629) bromideK2CO3AcetoneReflux94-98[5]
2-MercaptobenzothiazoleEthyl chloroacetateTriethylamine (B128534)DMF60-65 °C, 14 h87[6]
2-MercaptobenzimidazoleEthyl chloroacetateK2CO3AcetoneReflux, 6 h87[7]
General Experimental Protocol: S-Alkylation with Alkyl Halides

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Potassium carbonate (K2CO3) or Triethylamine (Et3N)

  • Acetone or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq.) in acetone or DMF, add potassium carbonate (1.5 eq.) or triethylamine (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Continue stirring at room temperature or heat to reflux, monitoring the reaction by TLC until completion.

  • If potassium carbonate is used, filter off the solid.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the S-alkylated product.

Oxidative Cyclization to Benzisothiazolinones

2-Mercaptobenzamides can undergo intramolecular oxidative cyclization to form benzisothiazolin-3-ones, a class of compounds with diverse biological activities. This transformation typically involves an oxidant to facilitate the formation of the N-S bond.

G A 2-Mercaptobenzamide B Oxidant (e.g., Mn(OAc)2, O2) E 1,2-Benzisothiazolin-3-one A->E Intramolecular Cyclization C Solvent D Heat

Fig. 3: Oxidative Cyclization of 2-Mercaptobenzamide.
Quantitative Data for Oxidative Cyclization

A study on the aerobic oxidative cyclization of 2-mercaptobenzamide (the N-unmethylated analog) provides valuable insight into this transformation.

CatalystOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Mn(OAc)2O2 (1 atm)Toluene1101292[8]
Experimental Protocol: Aerobic Oxidative Cyclization (Analogous)

Materials:

  • This compound

  • Manganese(II) acetate (Mn(OAc)2)

  • Toluene

  • Oxygen balloon

Procedure (adapted from[8]):

  • To a reaction vessel, add this compound (1.0 eq.), manganese(II) acetate (10 mol%), and toluene.

  • Purge the vessel with oxygen and then fit with an oxygen-filled balloon.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford N-methyl-1,2-benzisothiazolin-3-one.

Synthesis of Benzothiazine Derivatives

G A This compound C S-Alkylated Intermediate A->C S-Alkylation B α-Halo Ketone B->C D Benzothiazepinone Derivative C->D Intramolecular Cyclization

Fig. 4: Synthesis of Benzothiazepinones.
General Experimental Protocol: Reaction with α-Halo Ketones (Proposed)

Materials:

  • This compound

  • An α-halo ketone (e.g., phenacyl bromide)

  • A non-nucleophilic base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous THF.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of the α-halo ketone (1.0 eq.) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon consumption of the starting material, carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product, the S-alkylated intermediate, can be isolated or subjected to cyclization conditions (e.g., heating in a high-boiling solvent, acid catalysis) to afford the benzothiazepinone derivative.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. While its role in the industrial synthesis of Axitinib is well-established, its potential for constructing a wider array of heterocyclic structures through S-alkylation, oxidative cyclization, and reactions with bifunctional electrophiles is significant. The protocols provided herein serve as a guide for researchers and drug development professionals to explore the full synthetic potential of this important intermediate. Further investigation into the reactivity of this compound is warranted to uncover new applications and facilitate the development of novel bioactive molecules.

References

Application Notes and Protocols: Harnessing 2-Mercapto-N-methylbenzamide Analogs for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct applications of 2-Mercapto-N-methylbenzamide and its analogs in click chemistry are not extensively documented in current literature, the inherent reactivity of the thiol group presents a valuable opportunity for their functionalization and subsequent use in this powerful bioconjugation technique. This document provides a prospective application note and detailed protocols for the synthesis and utilization of a "clickable" this compound analog for protein labeling.

Introduction: Unlocking the Potential of this compound through Click Chemistry

This compound is a synthetic compound with known inhibitory activities.[1] Its structure, featuring a reactive thiol group, makes it an ideal candidate for chemical modification. Click chemistry, a set of powerful, reliable, and selective reactions, offers a straightforward approach to append molecular handles for bioconjugation, drug delivery, and diagnostic applications.[2][3] The most prominent example of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[2]

This application note outlines a strategy to first modify this compound with an alkyne group, transforming it into a "clickable" probe. Subsequently, we describe a protocol for its conjugation to an azide-modified protein, demonstrating a practical application in targeted labeling.

Proposed Synthetic Pathway and Bioconjugation Strategy

The overall workflow involves two key stages: the synthesis of an alkyne-functionalized this compound analog and its subsequent bioconjugation to an azide-labeled protein via CuAAC.

G cluster_synthesis Synthesis of Clickable Analog cluster_bioconjugation Bioconjugation via CuAAC start This compound reaction1 Alkylation of Thiol start->reaction1 reagent1 Propargyl bromide (Alkyne source) reagent1->reaction1 product1 N-Methyl-2-(prop-2-yn-1-ylthio)benzamide (Clickable Analog) reaction1->product1 protein Azide-modified Protein reaction2 Click Reaction (CuAAC) product1->reaction2 protein->reaction2 reagent2 Cu(I) catalyst (e.g., CuSO4/Sodium Ascorbate) reagent2->reaction2 product2 Protein-2-Mercapto-N- methylbenzamide Conjugate reaction2->product2

Figure 1. Proposed workflow for the synthesis of a clickable this compound analog and its subsequent bioconjugation to a target protein.

Experimental Protocols

Synthesis of N-Methyl-2-(prop-2-yn-1-ylthio)benzamide (Clickable Analog)

This protocol describes the alkylation of the thiol group of this compound with propargyl bromide to introduce a terminal alkyne.

Materials:

  • This compound (Purity ≥95%)[1][4]

  • Propargyl bromide (80 wt. % in toluene)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (anhydrous)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • To a solution of this compound (1.0 g, 5.98 mmol) in anhydrous acetonitrile (30 mL) in a round-bottom flask, add potassium carbonate (1.24 g, 8.97 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add propargyl bromide (0.67 mL, 5.98 mmol, 80 wt. % in toluene) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to 60°C.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove potassium carbonate and wash the solid with ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with deionized water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate to afford the pure product, N-Methyl-2-(prop-2-yn-1-ylthio)benzamide.

Expected Data for N-Methyl-2-(prop-2-yn-1-ylthio)benzamide:

ParameterExpected Value
Molecular Formula C₁₁H₁₁NOS
Molecular Weight 205.28 g/mol
Purity (by HPLC) >95%
¹H NMR (CDCl₃, 400 MHz) δ 8.0-7.2 (m, 5H, Ar-H, NH), 3.85 (s, 2H, S-CH₂), 2.95 (d, 3H, N-CH₃), 2.20 (t, 1H, C≡CH)
Mass Spectrometry (ESI+) m/z 206.06 [M+H]⁺, 228.04 [M+Na]⁺
Protocol for Protein Bioconjugation via CuAAC

This protocol details the conjugation of the alkyne-modified this compound analog to an azide-functionalized protein.

Materials:

  • N-Methyl-2-(prop-2-yn-1-ylthio)benzamide (from Protocol 3.1)

  • Azide-modified protein (e.g., BSA-N₃, prepared using standard methods)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • SDS-PAGE analysis reagents and equipment

  • Mass spectrometer (for protein analysis)

Procedure:

  • Prepare a stock solution of N-Methyl-2-(prop-2-yn-1-ylthio)benzamide (10 mM) in DMSO.

  • Prepare a stock solution of the azide-modified protein (1 mg/mL) in PBS, pH 7.4.

  • Prepare a fresh catalyst premix:

    • 20 mM CuSO₄·5H₂O in deionized water.

    • 100 mM Sodium ascorbate in deionized water.

    • 50 mM THPTA in deionized water.

  • In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein solution (to a final concentration of 0.5 mg/mL).

    • N-Methyl-2-(prop-2-yn-1-ylthio)benzamide stock solution (to a final concentration of 100 µM).

    • THPTA stock solution (to a final concentration of 1 mM).

    • CuSO₄ stock solution (to a final concentration of 0.5 mM).

  • Initiate the reaction by adding the sodium ascorbate stock solution (to a final concentration of 5 mM).

  • Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Purify the protein conjugate and remove excess reagents using a size-exclusion chromatography column (e.g., PD-10) equilibrated with PBS.

  • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.

  • Further characterize the conjugate by mass spectrometry to determine the degree of labeling.

Expected Data for Protein-2-Mercapto-N-methylbenzamide Conjugate:

Analysis MethodExpected Outcome
SDS-PAGE A shift to a higher molecular weight for the conjugated protein compared to the unconjugated protein.
Mass Spectrometry An increase in the mass of the protein corresponding to the addition of one or more molecules of the this compound analog (mass of analog = 205.28 Da).
UV-Vis Spectroscopy Potential changes in the absorbance spectrum of the protein, depending on the properties of the benzamide (B126) moiety.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

G cluster_synthesis_workflow Synthesis Workflow A Dissolve 2-Mercapto-N- methylbenzamide & K₂CO₃ in Acetonitrile B Add Propargyl Bromide A->B C Heat to 60°C B->C D Monitor by TLC C->D E Workup and Extraction D->E F Purification by Column Chromatography E->F G Characterize Product F->G

Figure 2. Step-by-step workflow for the synthesis of the clickable this compound analog.

G cluster_bioconjugation_workflow Bioconjugation Workflow H Prepare Stock Solutions (Protein, Analog, Catalyst) I Combine Reactants: Protein-N₃, Alkyne-Analog, THPTA, CuSO₄ H->I J Initiate Reaction with Sodium Ascorbate I->J K Incubate at Room Temperature J->K L Purify Conjugate via SEC K->L M Analyze by SDS-PAGE and Mass Spectrometry L->M

Figure 3. Workflow for the bioconjugation of the clickable analog to an azide-modified protein.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis and application of a novel, clickable this compound analog. This strategy enables the site-specific labeling of biomolecules, opening avenues for this class of compounds in targeted drug delivery, molecular imaging, and proteomics research. The modularity of click chemistry allows for the straightforward adaptation of these protocols to other analogs and biomolecular targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Mercapto-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Mercapto-N-methylbenzamide synthesis. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the reduction of 2,2'-Dithiobis(N-methylbenzamide).

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reduction of the disulfide bond.- Increase Stoichiometry of Reducing Agent: Gradually increase the molar equivalents of sodium borohydride (B1222165). An excess is often necessary to drive the reaction to completion. - Optimize Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., to 40-50°C) may improve the reaction rate and yield. However, avoid excessive heat, which can lead to side reactions. - Check Quality of Reducing Agent: Sodium borohydride can degrade over time, especially if exposed to moisture. Use a fresh, high-quality batch of the reagent.
Decomposition of the product.- Inert Atmosphere: The thiol product can be susceptible to oxidation back to the disulfide. Performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can minimize this. - Controlled Work-up: During the acidic work-up, add the acid slowly at a low temperature to avoid potential degradation of the product.
Presence of Starting Material in the Final Product Insufficient reaction time.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. Extend the reaction time until the starting material is fully consumed.
Inefficient mixing.- Ensure Vigorous Stirring: Maintain efficient stirring throughout the reaction to ensure proper mixing of the reactants, especially if the starting material has limited solubility.
Formation of Multiple Unidentified Byproducts Side reactions of the reducing agent.- Use of a Milder Reducing Agent: While sodium borohydride is generally selective, other milder reducing agents like dithiothreitol (B142953) (DTT) could be explored, although reaction times may be longer. - Control of pH: Maintain the recommended pH during the work-up to prevent acid or base-catalyzed side reactions.
Impurities in the starting material.- Purify Starting Material: Recrystallize or chromatograph the 2,2'-Dithiobis(N-methylbenzamide) starting material if impurities are suspected.
Difficulty in Product Isolation/Purification Emulsion formation during work-up.- Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to help break up emulsions. - Filtration through Celite: Filtering the mixture through a pad of Celite can also help to break emulsions.
Product Oiling Out During Crystallization- Solvent System Optimization: Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents may be required. - Slow Cooling: Allow the crystallization solution to cool slowly to promote the formation of well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most commonly cited method is the reduction of 2,2'-Dithiobis(N-methylbenzamide) using a reducing agent such as sodium borohydride in a suitable solvent like ethanol (B145695) or tetrahydrofuran.

Q2: How can I improve the yield of the reduction reaction?

A2: To improve the yield, ensure you are using a sufficient excess of a fresh reducing agent, optimize the reaction temperature, and perform the reaction under an inert atmosphere to prevent re-oxidation of the thiol product. Careful monitoring of the reaction progress and a controlled work-up are also crucial.

Q3: What are the potential side reactions to be aware of?

A3: The primary side reaction is the re-oxidation of the this compound product back to the starting disulfide. Over-reduction of the amide functionality is generally not a concern with a mild reducing agent like sodium borohydride.[1] However, the reducing agent can react with the solvent, especially protic solvents, so a sufficient excess should be used.[2]

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Comparison with a known standard is recommended.

Q5: What are the key safety precautions to take during this synthesis?

A5: Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Care should be taken during the work-up, especially when adding acid to quench the excess reducing agent.

Data Presentation

Table 1: Comparison of Reducing Agents for Disulfide Reduction
Reducing Agent Typical Solvent Reaction Conditions Reported Yield (%) Notes
Sodium Borohydride (NaBH₄) Ethanol, Methanol, THFRoom Temperature to 50°C70-90%A cost-effective and commonly used reagent. Yield can be sensitive to reaction conditions and work-up.
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether0°C to Room TemperaturePotentially HighA much stronger reducing agent; may also reduce the amide group, leading to undesired byproducts. Not recommended for this specific transformation.
Dithiothreitol (DTT) Aqueous Buffers, AlcoholsRoom TemperatureVariableA milder reducing agent, often used in biochemical applications. May require longer reaction times.
Triphenylphosphine (PPh₃) / Water Dioxane, THFRefluxVariableCan be effective for some disulfide reductions, but may require stoichiometric amounts of the reagent and can complicate purification.

Note: The yields presented are typical ranges and can vary based on the specific reaction scale and conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2,2'-Dithiobis(N-methylbenzamide)

This protocol is adapted from a patented procedure and is a reliable method for the synthesis of this compound.

Materials:

  • 2,2'-Dithiobis(N-methylbenzamide)

  • Sodium Borohydride (NaBH₄)

  • Absolute Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl Ether

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Hexane (B92381)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2'-Dithiobis(N-methylbenzamide) (1.0 eq) in absolute ethanol (approximately 10 mL per gram of starting material) at 65-70°C.

  • In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in absolute ethanol (approximately 20 mL per gram of NaBH₄).

  • Add the sodium borohydride solution dropwise to the solution of the disulfide while maintaining the temperature at 65-70°C.

  • After the addition is complete, heat the reaction mixture at 75-80°C for 1 hour.

  • Pour the reaction mixture into ice water and adjust the pH to 11 with sodium hydroxide.

  • Wash the aqueous solution with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous solution to 5°C with an ice bath and acidify to pH 3 with concentrated hydrochloric acid under a nitrogen atmosphere.

  • Extract the product twice with diethyl ether.

  • Combine the organic layers, wash with water and then with a saturated salt solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield a crude solid.

  • Recrystallize the crude product from hexane to obtain pure this compound as white crystals. A yield of approximately 70% can be expected.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 2,2'-Dithiobis(N-methylbenzamide) cluster_reduction Reduction to this compound 2-Chlorobenzamide 2-Chlorobenzamide Amidation Amidation 2-Chlorobenzamide->Amidation Sodium_Sulfide Sodium_Sulfide Sodium_Sulfide->Amidation Oxidation Oxidation Amidation->Oxidation Dithiobisbenzamide 2,2'-Dithiobis(N-methylbenzamide) Oxidation->Dithiobisbenzamide Dithiobisbenzamide_input 2,2'-Dithiobis(N-methylbenzamide) Reduction_Step Reduction Dithiobisbenzamide_input->Reduction_Step Sodium_Borohydride Sodium_Borohydride Sodium_Borohydride->Reduction_Step Final_Product This compound Reduction_Step->Final_Product Troubleshooting_Yield cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Product Degradation Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Product_Degradation Product Degradation Low_Yield->Product_Degradation Side_Reactions Side Reactions Low_Yield->Side_Reactions Purification_Losses Purification Losses Low_Yield->Purification_Losses Increase_Reagent Increase Reducing Agent Stoichiometry Incomplete_Reaction->Increase_Reagent Optimize_Temp Optimize Temperature Incomplete_Reaction->Optimize_Temp Extend_Time Extend Reaction Time Incomplete_Reaction->Extend_Time Inert_Atmosphere Use Inert Atmosphere Product_Degradation->Inert_Atmosphere Controlled_Workup Controlled Acid Addition Product_Degradation->Controlled_Workup

References

Overcoming solubility issues of 2-Mercapto-N-methylbenzamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges with 2-Mercapto-N-methylbenzamide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is an organosulfur compound that typically appears as a pale yellow to off-white solid.[1][2] It is characterized as being soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1][2] However, it is poorly soluble in aqueous solutions, a common challenge for many new chemical entities in drug development.[][4] This low aqueous solubility can lead to difficulties in formulation and may result in inadequate bioavailability for in vitro and in vivo studies.[5][6]

Q2: Why is my this compound precipitating when I add it to my aqueous buffer?

A2: Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous buffer. This is a common issue for hydrophobic compounds.[7] Often, a stock solution is prepared in a water-miscible organic solvent like DMSO. When this stock is diluted into an aqueous buffer, the percentage of the organic solvent decreases dramatically, causing the compound to fall out of solution.

Q3: What are the primary strategies to enhance the aqueous solubility of a compound like this compound?

A3: Several techniques can be employed to improve the solubility of poorly soluble drugs.[8] These can be broadly categorized as:

  • pH Adjustment: For ionizable compounds, altering the pH of the buffer can significantly increase solubility by converting the molecule to its more soluble ionized form.[][9][10]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.[][11]

  • Complexation: Encapsulating the compound within a larger molecule, such as a cyclodextrin (B1172386), can enhance its apparent water solubility.[5][12][13]

  • Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic drug molecules, increasing their solubility.[14][15][16]

Q4: How do I choose the right solubility enhancement technique for my experiment?

A4: The choice of method depends on several factors, including the physicochemical properties of this compound, the required final concentration, and the constraints of your experimental system (e.g., tolerance of cells to co-solvents or excipients). A systematic approach, as outlined in the workflow diagram below, is recommended.

Troubleshooting Workflow

This workflow provides a step-by-step process for selecting an appropriate solubilization strategy.

G cluster_start cluster_eval cluster_success cluster_strategy Solubility Enhancement Strategies cluster_final_eval cluster_fail start Start: Dissolve Compound in Aqueous Buffer precipitate Precipitate Observed? start->precipitate success Success: Proceed with Experiment precipitate->success No ph_adjust Is the compound ionizable? (Check pKa) precipitate->ph_adjust Yes cosolvent Use Co-solvents (e.g., DMSO, Ethanol, PEG-400) ph_adjust->cosolvent No / Insufficient final_precipitate Precipitate Still Observed? ph_adjust->final_precipitate Yes, Adjust pH cyclodextrin Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) cosolvent->cyclodextrin Cell toxicity / Incompatible cosolvent->final_precipitate OK for system surfactant Use Surfactants (e.g., Polysorbate 80, SDS) cyclodextrin->surfactant Ineffective / Incompatible cyclodextrin->final_precipitate OK for system surfactant->final_precipitate OK for system fail Further Optimization Needed: - Combine strategies - Consider particle size reduction - Re-evaluate required concentration surfactant->fail Ineffective / Incompatible final_precipitate->success No final_precipitate->fail Yes

Caption: Decision workflow for selecting a solubility enhancement strategy.

In-Depth Troubleshooting Guides & Experimental Protocols

Solubility Enhancement via pH Adjustment

Issue: The compound precipitates in a neutral buffer (e.g., PBS pH 7.4).

Principle: The thiol (-SH) group of this compound is weakly acidic. By raising the pH of the buffer above its pKa, the thiol group will deprotonate, forming a more soluble anionic thiolate. Weakly acidic drugs are generally more soluble in alkaline conditions.[9][17]

Experimental Protocol:

  • Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.

  • Determine the target concentration of the compound in your final aqueous buffer.

  • Add the required volume of the DMSO stock solution to a volume of the aqueous buffer that is slightly less than the final desired volume.

  • While stirring, slowly add a dilute basic solution (e.g., 0.1 N NaOH) dropwise to the buffer.

  • Monitor the solution for clarity. The point at which the precipitate dissolves indicates a suitable pH for solubilization. Use a pH meter to record this value.

  • Adjust the final volume with the buffer.

  • Important: Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).

Solubility Enhancement via Co-solvents

Issue: pH adjustment is not viable or sufficient to achieve the desired concentration.

Principle: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[][11] Common co-solvents include DMSO, ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol 400 (PEG 400).

Experimental Protocol:

  • Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., 100 mM in DMSO).

  • Prepare several test buffers containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Add the stock solution to each test buffer to achieve the target final concentration of the compound.

  • Vortex each solution vigorously and observe for precipitation immediately and after a set period (e.g., 1 hour).

  • The lowest percentage of co-solvent that maintains the compound in solution is the optimal choice.

  • Caution: Always run a vehicle control in your experiments containing the same final concentration of the co-solvent to account for any effects on the biological system.

Data Presentation: Co-solvent Effects

Co-solvent1% (v/v)2% (v/v)5% (v/v)10% (v/v)Max Tolerated (Cell Culture)
DMSO PrecipitateSolubleSolubleSoluble< 1%
Ethanol PrecipitatePrecipitateSolubleSoluble< 1%
PEG 400 PrecipitateSolubleSolubleSoluble1-2%
(Note: Data is illustrative for a model hydrophobic compound and should be determined empirically.)
Solubility Enhancement via Cyclodextrin Complexation

Issue: The required concentration cannot be achieved with pH or co-solvent methods, or the experimental system is sensitive to organic solvents.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][18] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is water-soluble.[5][13][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.

G cluster_1 cluster_2 Drug plus1 + CD CD_label Hydrophobic Cavity plus2 Complex DrugInCD

Caption: Mechanism of cyclodextrin inclusion complex formation.

Experimental Protocol:

  • Prepare aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 5%, 10%, 20% w/v) in the desired buffer.

  • Add an excess amount of solid this compound to each cyclodextrin solution.

  • Shake or stir the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • After equilibration, filter the solutions through a 0.22 µm filter to remove the undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • A phase-solubility diagram can be plotted to determine the optimal cyclodextrin concentration.

Data Presentation: Cyclodextrin Solubilization

Cyclodextrin (w/v)Apparent Solubility of Compound (µg/mL)
Control (Buffer) 5
5% HP-β-CD 150
10% HP-β-CD 450
20% HP-β-CD 1200
(Note: Data is illustrative and shows the linear increase in solubility with cyclodextrin concentration typical for a 1:1 complex.)
Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve precipitation issues during experiments.

G start Precipitation Observed During Experiment q1 Was the stock solution clear before dilution? start->q1 a1_no Stock solution is unstable. - Remake fresh stock. - Increase solvent in stock (e.g., 100% DMSO). - Store at appropriate temperature. q1->a1_no No q2 What is the final concentration of organic solvent (e.g., DMSO)? q1->q2 Yes a1_no->start Retry a2_low Solvent concentration is too low. Increase co-solvent percentage. (Ensure it's tolerated by the system) q2->a2_low Too Low (< required %) q3 Was the buffer pH verified after adding the compound? q2->q3 Sufficient a2_low->start Retry a3_no Compound may have altered the pH. - Re-measure and adjust pH. - Use a buffer with higher buffering capacity. q3->a3_no No q4 Is the current solubilization method sufficient? q3->q4 Yes a3_no->start Retry a4_no Try a more potent method: - Switch to Cyclodextrins or Surfactants. - Combine methods (e.g., pH + Co-solvent). q4->a4_no No end_node Problem Resolved q4->end_node Yes a4_no->start Retry

Caption: A troubleshooting tree for diagnosing precipitation issues.

References

Stability of 2-Mercapto-N-methylbenzamide in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Mercapto-N-methylbenzamide. The information provided will help address common issues related to the stability of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses in research?

This compound is a synthetic compound.[1][2] It is known as an intermediate in the synthesis of Axitinib, a tyrosine kinase inhibitor used in cancer therapy.[2][3] In a research context, it may be used in studies involving activated brain cells and cell lines.[1][2]

Q2: What are the best practices for preparing and storing stock solutions of this compound?

To ensure the stability and potency of this compound, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. For long-term storage, stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For short-term use, refrigeration at 2-8°C for a few days may be acceptable, but it is advisable to prepare fresh dilutions in culture media for each experiment.[4]

Q3: Is this compound expected to be stable in aqueous cell culture media?

Thiol-containing compounds, like this compound, can be susceptible to degradation in aqueous solutions.[5][6] Factors such as the pH of the cell culture medium, exposure to light, and elevated temperatures can accelerate its degradation.[4][7] Therefore, for lengthy experiments, it is crucial to consider the stability of this compound and its potential degradation over time.

Q4: How can I determine the stability of this compound in my specific cell culture setup?

To determine the stability of this compound under your experimental conditions, it is recommended to perform a stability study. This typically involves incubating the compound in your complete cell culture medium at 37°C and collecting samples at different time points (e.g., 0, 6, 12, 24, 48 hours). The concentration of the compound at each time point can then be quantified using an analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in concentration over time indicates instability.[7]

Q5: What are the potential degradation products of this compound?

While specific degradation pathways for this compound are not extensively documented, thiol groups are known to oxidize to form disulfides. It is plausible that this compound could oxidize to form a disulfide-linked dimer. Further degradation could involve cleavage of the amide bond or modification of the benzene (B151609) ring, particularly under harsh conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Diminished or loss of expected biological effect in a multi-day experiment. Compound Degradation: The compound may be chemically unstable in the culture medium at 37°C.[7]- Perform a stability study of the compound in your cell culture medium.- If unstable, consider more frequent media changes with freshly added compound (e.g., every 24 hours).[7]- If available, use a more stable analog of the compound.
High variability in results between replicate experiments. Inconsistent preparation of working solutions: Inaccurate or inconsistent dilution of the stock solution.- Ensure accurate and consistent dilution of the stock solution for each experiment.- Vortex working solutions thoroughly before adding to cell cultures.
Stock Solution Instability: The compound may be degrading in the stock solution, leading to inconsistent final concentrations.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.- Protect stock solutions from light and store at the recommended temperature.
Unexpected cytotoxicity observed. Degradation products may be more toxic than the parent compound. - Assess the stability of the compound under your experimental conditions.- Characterize any potential degradation products and evaluate their cytotoxicity.
Suboptimal concentration: The effective concentration may be close to the cytotoxic concentration.- Perform a dose-response curve to determine the optimal effective and non-toxic concentration for your cell line and assay.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium.

Materials:

  • This compound

  • Anhydrous DMSO or ethanol

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Prepare the working solution by diluting the stock solution in the complete cell culture medium to the final desired concentration (e.g., 10 µM).

  • Incubate the working solution in a sterile, capped tube at 37°C in a 5% CO2 incubator.

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Store samples at -80°C until analysis to prevent further degradation.

  • Analyze the samples by HPLC to quantify the concentration of this compound.

    • Develop an HPLC method with a suitable mobile phase to achieve good separation of the parent compound from any potential degradation products.

    • Generate a standard curve using known concentrations of this compound to accurately quantify the compound in the experimental samples.

  • Plot the concentration of this compound versus time to determine the stability profile. Calculate the half-life (t½) of the compound in the medium.

Visualizations

Stability_Troubleshooting_Workflow cluster_observation Observation cluster_investigation Investigation cluster_cause Potential Cause cluster_solution Solution observe Inconsistent or Diminished Biological Effect check_stability Assess Compound Stability in Media (HPLC) observe->check_stability Suspect Instability check_prep Review Solution Preparation Protocol observe->check_prep Rule out Human Error degradation Compound Degradation check_stability->degradation Confirmed prep_error Preparation Error check_prep->prep_error Identified freq_change Frequent Media Changes degradation->freq_change stable_analog Use Stable Analog degradation->stable_analog refine_prep Refine Preparation & Storage prep_error->refine_prep

Caption: Troubleshooting workflow for inconsistent experimental results.

Hypothetical_Degradation_Pathway compound This compound disulfide Disulfide Dimer compound->disulfide Oxidation hydrolyzed Hydrolysis Products (e.g., 2-Mercaptobenzoic acid) compound->hydrolyzed Hydrolysis oxidized Further Oxidized Products (e.g., Sulfonic Acid) disulfide->oxidized Further Oxidation

References

Troubleshooting unexpected results in assays with 2-Mercapto-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Mercapto-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in assays involving this compound. Due to its chemical structure, specifically the presence of a reactive thiol group, this compound can be a source of assay artifacts. This guide provides a structured approach to identifying and mitigating these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a chemical intermediate, notably used in the synthesis of the tyrosine kinase inhibitor, Axitinib. In a research context, its reactive thiol group makes it a potential covalent modifier of proteins, which can lead to its identification as a hit in high-throughput screening (HTS) campaigns. However, this reactivity is often non-specific, leading to it being classified as a potential Pan-Assay Interference Compound (PAINS).

Q2: Why am I seeing unexpected inhibition in my assay with this compound?

A2: The free sulfhydryl (-SH) group in this compound is nucleophilic and can react with various components in your assay. This can lead to apparent inhibition through several mechanisms, including covalent modification of your target protein, reaction with assay reagents, or redox cycling.[1][2] It is crucial to determine if the observed activity is genuine or an artifact of the compound's reactivity.

Q3: Can this compound interfere with assays that do not have a protein target?

A3: Yes, interference is possible even in the absence of a protein target. The thiol group can react directly with electrophilic assay reagents, such as those used in some reporter gene assays or metabolic assays. For instance, it can react with maleimide-based probes or reduce reporter dyes, leading to a false signal.[2][3]

Q4: Is the observed activity of this compound always a result of non-specific reactivity?

A4: While the thiol group raises a red flag for non-specific activity, it is theoretically possible that it contributes to specific, covalent inhibition of a target protein. However, this must be rigorously validated through a series of counter-screens and mechanistic studies to rule out assay interference.

Q5: How can I mitigate the potential for interference from this compound in my assays?

A5: A primary strategy is to include a thiol-scavenging agent, such as dithiothreitol (B142953) (DTT), in your assay buffer.[1] If the apparent activity of this compound is significantly reduced in the presence of DTT, it strongly suggests that the thiol group is responsible for the observed effect. Other strategies include using orthogonal assays with different detection methods and running compound-only controls.

Troubleshooting Guides

Issue 1: Apparent Inhibition in an Enzyme Assay

If you observe that this compound is inhibiting your enzyme of interest, it is critical to determine the mechanism of this inhibition.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome if Cause is Confirmed
Covalent Modification of the Enzyme Perform a "jump-dilution" or dialysis experiment. Pre-incubate the enzyme with the compound, then dilute the mixture significantly or dialyze to remove unbound compound before adding the substrate.Inhibition will persist after dilution/dialysis, indicating irreversible or slowly reversible binding.
Reaction with Assay Reagents Run a control experiment with all assay components except the enzyme.A change in signal in the absence of the enzyme indicates direct interference with the assay readout.
Redox Cycling Include a reducing agent like DTT (1-5 mM) in the assay buffer.[1]The inhibitory effect of the compound will be significantly diminished.
Compound Aggregation Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.The IC50 of the compound will shift to a higher concentration.
Issue 2: High Background or False Positives in Cell-Based Assays

In cell-based assays, the reactivity of this compound can lead to non-specific effects that are difficult to interpret.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome if Cause is Confirmed
Non-specific Covalent Modification of Cellular Proteins Use a cell-permeable thiol-reactive probe to compete with the compound.The effect of the compound will be reduced in the presence of the competing probe.
Interference with Reporter Systems (e.g., Luciferase) Test the compound in a cell-free luciferase assay.Direct inhibition of luciferase will be observed.[4]
Induction of Oxidative Stress Measure the levels of reactive oxygen species (ROS) in cells treated with the compound.An increase in ROS levels will be detected.
General Cytotoxicity Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo).A dose-dependent decrease in cell viability will be observed.

Experimental Protocols

Protocol 1: DTT Challenge Assay to Test for Thiol Reactivity

This protocol is designed to assess whether the observed activity of this compound is dependent on its thiol group.[1]

Materials:

  • Enzyme and substrate

  • Assay buffer

  • This compound stock solution (in DMSO)

  • Dithiothreitol (DTT) stock solution (e.g., 1 M in water)

  • 96-well or 384-well assay plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Prepare two sets of these dilutions. To one set, add DTT to a final concentration of 1-5 mM. To the other set, add an equivalent volume of water.

  • Add the enzyme to all wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress on a plate reader.

  • Calculate the IC50 values for this compound in the presence and absence of DTT.

Data Interpretation:

Observation Interpretation
>3-fold increase in IC50 in the presence of DTTStrong evidence for thiol-mediated assay interference.[1]
No significant change in IC50The observed activity is likely not due to the thiol group's reactivity.
Protocol 2: Orthogonal Assay Using a Different Detection Method

This protocol helps to rule out interference with a specific assay technology.

Procedure:

  • Identify a secondary assay for your target that utilizes a different detection method. For example, if your primary assay is fluorescence-based, choose a secondary assay that is luminescence-based or uses mass spectrometry.

  • Test this compound in this orthogonal assay.

Data Interpretation:

Observation Interpretation
The compound is active in the primary assay but inactive in the orthogonal assay.The initial result was likely an artifact of the primary assay's detection method.
The compound is active in both assays.This increases confidence that the compound may have genuine activity against the target, but further validation is still required.

Visualizations

G Troubleshooting Workflow for this compound start Unexpected Assay Result check_reproducibility Is the result reproducible? start->check_reproducibility no_reproducibility Investigate experimental error check_reproducibility->no_reproducibility No run_controls Run Control Experiments check_reproducibility->run_controls Yes compound_only Compound-only control (no target) run_controls->compound_only dtt_challenge DTT challenge assay run_controls->dtt_challenge orthogonal_assay Orthogonal assay run_controls->orthogonal_assay signal_in_control Signal in compound-only control? compound_only->signal_in_control dtt_shift IC50 shift with DTT? dtt_challenge->dtt_shift orthogonal_activity Activity in orthogonal assay? orthogonal_assay->orthogonal_activity signal_in_control->dtt_challenge No interference Assay Interference Confirmed signal_in_control->interference Yes dtt_shift->orthogonal_assay No dtt_shift->interference Yes orthogonal_activity->interference No no_interference Potential Genuine Activity (Further validation needed) orthogonal_activity->no_interference Yes no_shift No significant shift shift Significant shift no_activity No activity activity Activity confirmed yes_signal Yes no_signal No

Caption: Troubleshooting workflow for unexpected assay results.

G Potential Mechanisms of Thiol-Mediated Assay Interference compound This compound (-SH) redox Redox Cycling compound->redox undergoes covalent_mod Covalent Modification of Cysteine Residues compound->covalent_mod reacts with reagent_reaction Direct Reaction with Reagent compound->reagent_reaction reacts with protein Target Protein (e.g., Enzyme) inhibition Apparent Inhibition protein->inhibition leads to reagent Assay Reagent (e.g., Reporter Dye) signal_artifact Signal Artifact reagent->signal_artifact leads to ros Reactive Oxygen Species (ROS) redox->ros generates covalent_mod->protein reagent_reaction->reagent ros->protein damages ros->reagent damages

Caption: Mechanisms of thiol-mediated assay interference.

G Generic Kinase Signaling Pathway and Potential Disruption receptor Receptor Tyrosine Kinase adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response transcription->response inhibitor This compound (Promiscuous Inhibitor) inhibitor->raf Non-specific covalent modification inhibitor->mek Non-specific covalent modification inhibitor->erk Non-specific covalent modification

Caption: Disruption of a kinase pathway by a promiscuous inhibitor.

References

Technical Support Center: Optimization of Reaction Conditions for N-Methylation of 2-Mercaptobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the N-methylation of 2-mercaptobenzamide. The primary challenge in this synthesis is achieving selective methylation on the nitrogen atom without concurrent methylation of the sulfur atom. This guide addresses this core issue through two primary strategies: direct selective N-methylation and a thiol protection-deprotection sequence.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no yield of N-methylated product 1. Inactive Reagents: Methylating agent has degraded, or the base is not sufficiently strong or has absorbed moisture. 2. Insufficient Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Solubility: The substrate or base may not be soluble in the chosen solvent.1. Use a fresh bottle of the methylating agent. Ensure the base has been properly stored and handled under an inert atmosphere if necessary (e.g., NaH). 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 3. Choose a more suitable solvent. For instance, DMF or DMSO can be good options for reactions involving salts.
Presence of S-methylated byproduct (2-(methylthio)benzamide) 1. Reaction Conditions Favor S-methylation: The thiol group is more acidic than the amide N-H, and under certain conditions, the thiolate is a more potent nucleophile. 2. Use of Protic Solvents: Protic solvents can facilitate proton exchange and may favor the formation of the thiolate anion.1. Employ a strong, non-nucleophilic base in an aprotic solvent to selectively deprotonate the amide. Cesium carbonate (Cs₂CO₃) has shown good selectivity for N-methylation of amides.[1] 2. Switch to an aprotic solvent such as THF, DMF, or Toluene. 3. Consider using a thiol protecting group strategy for complete selectivity (see Experimental Protocols).
Formation of N,S-dimethylated byproduct (N-methyl-2-(methylthio)benzamide) 1. Excess Methylating Agent: Using a large excess of the methylating agent can lead to methylation at both sites. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial N-methylation can result in subsequent S-methylation.1. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the methylating agent. 2. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed and the desired N-methyl product is formed.
Complex reaction mixture with multiple spots on TLC 1. Decomposition of Reagents or Products: The reaction conditions may be too harsh, leading to the decomposition of the starting material, product, or reagents. 2. Side Reactions: Besides S-methylation, other side reactions may be occurring.1. Consider using milder reaction conditions (e.g., lower temperature, a weaker base, or a less reactive methylating agent). 2. Purify the starting material before the reaction. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation of the thiol.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in the N-methylation of 2-mercaptobenzamide?

A1: The primary challenge is the chemoselective methylation of the amide nitrogen over the thiol sulfur. The thiol proton is more acidic than the amide proton, and the resulting thiolate is a strong nucleophile, often leading to competitive S-methylation.

Q2: Which reaction conditions generally favor N-methylation over S-methylation?

A2: Generally, basic conditions are employed for the N-methylation of amides. The choice of a suitable base and aprotic solvent is crucial. Strong, non-nucleophilic bases in anhydrous aprotic solvents can favor the deprotonation and subsequent methylation of the less acidic amide proton. However, achieving high selectivity without a protecting group can be challenging.

Q3: Are there any methylating agents that are more selective for N-methylation?

A3: While the selectivity is highly dependent on the substrate and reaction conditions, some modern methylating agents have been developed for selective N-methylation of amides. For instance, phenyl trimethylammonium iodide in the presence of Cs₂CO₃ has been reported to be highly selective for the monomethylation of primary amides.[1]

Q4: When should I consider using a protecting group for the thiol?

A4: If direct methylation methods consistently yield a mixture of N- and S-methylated products, or if a very high purity of the N-methylated product is required, a protecting group strategy is recommended. This involves protecting the thiol, performing the N-methylation, and then deprotecting the thiol.

Q5: What are suitable protecting groups for the thiol in this reaction?

A5: The acetamidomethyl (Acm) and trityl (Trt) groups are common choices. The Acm group is stable under a wide range of conditions and is typically removed using mercury(II) salts or iodine. The trityl group is bulky and can be removed under acidic conditions.

Q6: How can I distinguish between the N-methyl and S-methyl isomers?

A6: ¹H NMR spectroscopy is a key method for differentiation. The N-CH₃ proton signal will typically appear as a doublet (due to coupling with the N-H proton) if the N-H is present, or a singlet if it's a tertiary amide, and its chemical shift will be different from the S-CH₃ proton signal, which will be a sharp singlet. The chemical shifts of the aromatic protons will also be different in the two isomers.

Experimental Protocols

Protocol 1: Direct N-Methylation (Optimization Required)

This protocol provides a general procedure for direct N-methylation. Optimization of the base, solvent, and temperature is likely necessary to maximize the N/S selectivity for 2-mercaptobenzamide.

Reagents and Materials:

  • 2-Mercaptobenzamide

  • Methylating Agent (e.g., Methyl Iodide or Dimethyl Sulfate)

  • Base (e.g., Sodium Hydride (NaH), Cesium Carbonate (Cs₂CO₃))

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-mercaptobenzamide (1.0 eq).

  • Add anhydrous solvent (e.g., THF or DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (e.g., NaH, 1.1 eq or Cs₂CO₃, 2.0 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the N-methyl, S-methyl, and any N,S-dimethyl byproducts.

Table 1: Comparison of Conditions for Direct Methylation (Literature Examples for Amides)

Methylating AgentBaseSolventTemperature (°C)Typical Yield (Amides)Reference
Phenyl trimethylammonium iodideCs₂CO₃Toluene120up to 99%[1]
Dimethyl SulfateNaH / cat. H₂OTHFRTHigh[2]
Methyl IodideKOH / AluminaMicrowave-Good[3]
Tetramethylammonium fluoride-Dioxane100Good[4]

Note: Yields are for general amides and selectivity for 2-mercaptobenzamide needs to be determined experimentally.

Protocol 2: N-Methylation via Thiol Protection (Acetamidomethyl Group)

This protocol describes a more selective route to N-methyl-2-mercaptobenzamide using the acetamidomethyl (Acm) protecting group.

Step 1: Protection of the Thiol Group

  • Dissolve 2-mercaptobenzamide (1.0 eq) in trifluoroacetic acid (TFA).

  • Add N-(hydroxymethyl)acetamide (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the TFA under reduced pressure.

  • Purify the resulting S-acetamidomethyl-2-aminobenzamide by recrystallization or column chromatography.

Step 2: N-Methylation

  • Follow the procedure in Protocol 1 using the S-protected 2-mercaptobenzamide as the starting material. The choice of base and methylating agent is less critical for selectivity at this stage.

Step 3: Deprotection of the Acm Group

  • Dissolve the N-methyl-S-acetamidomethyl-2-aminobenzamide (1.0 eq) in a suitable solvent (e.g., aqueous acetic acid).

  • Add mercury(II) acetate (1.1 eq) and stir at room temperature for 1-3 hours.

  • Bubble hydrogen sulfide (B99878) (H₂S) gas through the solution to precipitate mercury sulfide, or add a thiol scavenger.

  • Filter off the precipitate and concentrate the filtrate.

  • Purify the final product, N-methyl-2-mercaptobenzamide, by column chromatography.

Visualizations

Experimental_Workflow cluster_direct Direct N-Methylation cluster_protection Thiol Protection Strategy start1 2-Mercaptobenzamide step1_1 Add Base (e.g., NaH, Cs₂CO₃) in Aprotic Solvent start1->step1_1 step1_2 Add Methylating Agent (e.g., MeI, (MeO)₂SO₂) step1_1->step1_2 product_mix Mixture of Products (N-methyl, S-methyl, N,S-dimethyl) step1_2->product_mix purification1 Chromatographic Purification product_mix->purification1 final_product1 N-Methyl-2-mercaptobenzamide purification1->final_product1 start2 2-Mercaptobenzamide step2_1 Thiol Protection (e.g., Acm group) start2->step2_1 protected_intermediate S-Protected Intermediate step2_1->protected_intermediate step2_2 N-Methylation (Base + Methylating Agent) protected_intermediate->step2_2 n_methylated_protected N-Methylated, S-Protected Intermediate step2_2->n_methylated_protected step2_3 Thiol Deprotection n_methylated_protected->step2_3 final_product2 N-Methyl-2-mercaptobenzamide step2_3->final_product2

Caption: Comparative workflow for direct vs. protection-based N-methylation.

Selectivity_Pathway cluster_paths Reaction Pathways start 2-Mercaptobenzamide + Base + Me-X path_N N-Methylation Pathway (Desired) start->path_N path_S S-Methylation Pathway (Side Reaction) start->path_S product_N N-Methyl-2-mercaptobenzamide path_N->product_N product_S 2-(Methylthio)benzamide path_S->product_S product_NS N-Methyl-2-(methylthio)benzamide product_N->product_NS + Me-X product_S->product_NS + Me-X

Caption: Competing pathways in the direct methylation of 2-mercaptobenzamide.

References

How to prevent oxidation of the thiol group in 2-Mercapto-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Mercapto-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of the thiol group, ensuring the integrity and reactivity of your molecule for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the oxidation of its thiol (-SH) group. This oxidation typically results in the formation of a disulfide dimer, 2,2'-dithiobis(N-methylbenzamide). This process can be accelerated by factors such as elevated pH, the presence of atmospheric oxygen, and catalysis by trace metal ions.[1] Under stronger oxidative conditions, further oxidation to sulfinic and sulfonic acids may occur.

Q2: How does pH affect the stability of the thiol group in this compound?

A2: The stability of the thiol group is highly pH-dependent. In alkaline conditions, the thiol group is more readily deprotonated to the thiolate anion (Ar-S⁻). This thiolate is more nucleophilic and significantly more susceptible to oxidation than the protonated thiol (Ar-SH). Therefore, maintaining a neutral to slightly acidic pH is crucial for minimizing the rate of oxidation.

Q3: What role do metal ions play in the oxidation of this compound?

A3: Trace amounts of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, dramatically accelerating the oxidation of thiols. These metal ions can facilitate electron transfer from the thiol to molecular oxygen, promoting the formation of disulfide bonds. It is imperative to use high-purity reagents and solvents, and to consider the use of chelating agents if metal contamination is suspected.

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, antioxidants can be very effective. Common choices include ascorbic acid (Vitamin C), glutathione, and sulfur dioxide (or sulfites).[2][3] These agents can act as sacrificial reductants, being preferentially oxidized and thus protecting the thiol group of your compound. The choice and concentration of the antioxidant should be optimized for your specific application to ensure compatibility and effectiveness.

Q5: How should I store solutions of this compound to minimize oxidation?

A5: To minimize oxidation in solution, it is recommended to:

  • Use deoxygenated solvents: Sparge solvents with an inert gas (e.g., nitrogen or argon) prior to use.

  • Work under an inert atmosphere: Prepare and handle solutions under a blanket of nitrogen or argon.

  • Control the pH: Maintain a slightly acidic to neutral pH if compatible with your experimental conditions.

  • Add a chelating agent: Include a small amount of a chelating agent like EDTA to sequester catalytic metal ions.

  • Store at low temperatures: Store solutions at 2-8°C for short-term use or frozen at -20°C or below for long-term storage.

  • Protect from light: Store solutions in amber vials or otherwise protected from light to prevent photo-oxidation.

Troubleshooting Guides

Issue 1: Unexpected Disulfide Formation Detected by LC-MS or HPLC

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Dissolved Oxygen in Solvents 1. Deoxygenate all solvents and buffers by sparging with nitrogen or argon for at least 15-30 minutes before use. 2. Prepare solutions and perform experiments under an inert atmosphere (e.g., in a glove box or using a nitrogen blanket).
Metal Ion Contamination 1. Add a chelating agent , such as ethylenediaminetetraacetic acid (EDTA) at a final concentration of 1-5 mM, to your buffers and solutions to sequester metal ions. 2. Use high-purity, metal-free reagents and solvents. 3. If possible, use plasticware or acid-washed glassware to minimize metal leaching.
High pH of the Solution 1. Measure and adjust the pH of your solution to a neutral or slightly acidic range (pH 6.0-7.0), if your experimental protocol allows. 2. Use a well-buffered system to maintain a stable pH.
Prolonged Exposure to Air 1. Minimize the handling time of solutions exposed to the atmosphere. 2. Prepare fresh solutions immediately before use. 3. For reactions or incubations, ensure the vessel is sealed under an inert atmosphere.
Issue 2: Loss of Compound Activity or Reactivity in Thiol-Specific Reactions

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Oxidation to Disulfide 1. Pre-treat your sample with a reducing agent to cleave any disulfide bonds that may have formed. Tris(2-carboxyethyl)phosphine (TCEP) is often a good choice as it is stable, odorless, and effective over a wide pH range. Dithiothreitol (DTT) can also be used, but may need to be removed prior to certain downstream applications. 2. Confirm the presence of the free thiol using an analytical method like Ellman's reagent before proceeding with your reaction.
Incompatible Reaction Buffer 1. Ensure your reaction buffer is deoxygenated and at an optimal pH for both thiol stability and the specific reaction. 2. Avoid buffers containing components that may promote oxidation.
Improper Storage of Stock Solutions 1. Prepare fresh stock solutions from solid material. 2. If using a previously prepared stock, verify the concentration of the active thiol before use. 3. Aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles and exposure to air.

Experimental Protocols

Protocol 1: Preparation and Handling of a Standard Solution of this compound

Objective: To prepare a solution of this compound with minimal initial oxidation for use in quantitative analysis or biological assays.

Materials:

  • This compound (solid)

  • High-purity, deoxygenated solvent (e.g., methanol, acetonitrile (B52724), or a suitable buffer)

  • Inert gas (nitrogen or argon)

  • EDTA (optional)

  • Sterile, amber glass vials with septa

Procedure:

  • Solvent Deoxygenation: Sparge the chosen solvent with a gentle stream of nitrogen or argon for at least 20 minutes.

  • Weighing: Accurately weigh the required amount of solid this compound in a clean, dry vessel.

  • Dissolution: Under a stream of inert gas, add the deoxygenated solvent to the solid. If using a buffer, ensure it is at the desired pH and consider adding EDTA to a final concentration of 1 mM.

  • Mixing: Gently swirl or sonicate the mixture until the solid is completely dissolved.

  • Storage: Immediately transfer the solution to an amber vial. Flush the headspace with inert gas before sealing tightly with a septum cap. Store at the appropriate temperature (2-8°C for short-term, -20°C or below for long-term).

Protocol 2: Monitoring Thiol Oxidation by RP-HPLC

Objective: To develop a stability-indicating HPLC method to separate and quantify this compound and its primary disulfide degradant.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Example Gradient: Start with 30% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of this compound as described in Protocol 1.

  • Prepare a sample that has been subjected to oxidative stress (e.g., by exposure to air at room temperature for 24 hours or by adding a small amount of hydrogen peroxide).

  • Inject the fresh standard and the stressed sample into the HPLC system.

  • Identify the peaks corresponding to this compound and its disulfide dimer. The disulfide, being less polar, will typically have a longer retention time.

  • This method can be used to assess the purity of your samples and to monitor the extent of oxidation over time under different storage or experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage & Handling cluster_analysis Analysis & Use A Weigh Solid Compound C Dissolve under Inert Atmosphere A->C B Deoxygenate Solvent (N2 or Ar sparging) B->C E Store in Amber Vial C->E D Add EDTA (optional) D->C F Flush Headspace with Inert Gas E->F G Refrigerate or Freeze F->G H Purity Check by HPLC G->H I Use in Experiment H->I

Caption: Recommended workflow for the preparation and handling of this compound solutions to prevent oxidation.

Thiol_Oxidation_Pathway Thiol This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate High pH SulfenicAcid Sulfenic Acid (R-SOH) Thiol->SulfenicAcid Stronger Oxidants Disulfide Disulfide Dimer (R-S-S-R) Thiolate->Disulfide O2, Metal Ions SulfenicAcid->Disulfide + R-SH

Caption: Simplified reaction pathways for the oxidation of the thiol group in this compound.

References

Technical Support Center: Minimizing Off-Target Effects of 2-Mercapto-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of 2-Mercapto-N-methylbenzamide. Given that this compound is a known intermediate in the synthesis of the tyrosine kinase inhibitor Axitinib, understanding and mitigating its potential off-target interactions is crucial for accurate experimental outcomes.[1][]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a chemical intermediate primarily used in the synthesis of Axitinib, a potent tyrosine kinase inhibitor employed in cancer therapy.[1][] While its primary use is in synthesis, it may be studied for its own biological activities. Structurally related mercaptobenzothiazole and mercaptobenzimidazole derivatives have shown a range of biological activities, including antimicrobial and enzyme inhibition properties.[3][4][5]

Q2: What are off-target effects and why are they a concern for a compound like this compound?

A2: Off-target effects are unintended interactions of a molecule with cellular components other than its primary target.[6][7] For a molecule like this compound, which is a precursor to a kinase inhibitor, these effects can lead to misinterpretation of experimental data, cellular toxicity, and confounding results that can impede research and development.[6] Minimizing these effects is essential for ensuring the validity and reproducibility of scientific findings.

Q3: What are the general strategies to minimize off-target effects in cell culture experiments?

A3: Several strategies can be employed to reduce off-target effects. These include careful dose-response studies to determine the optimal concentration, using structurally unrelated compounds that target the same primary pathway to confirm phenotypes, and employing advanced screening methods to identify unintended molecular interactions.[6][8] Proper experimental design, including the use of appropriate controls, is also critical.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cellular toxicity at expected effective concentrations. The compound may have a narrow therapeutic window or significant off-target toxicity.1. Optimize Concentration and Exposure Time: Conduct a detailed matrix experiment varying both concentration and incubation time to find a window where on-target effects are maximized and toxicity is minimized.[6] 2. Use a Different Cell Line: Cell type-specific metabolism or expression of off-target proteins can influence toxicity. Test the compound in multiple cell lines.[6]
Inconsistent results between experimental replicates. The compound may be unstable in the experimental conditions, or there may be variations in cell culture practices.1. Aliquot and Store Compound Properly: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[9] 2. Standardize Cell Culture Protocols: Maintain consistent cell passage numbers and seeding densities.[9] 3. Assess Compound Stability: Use analytical methods like HPLC to determine the stability of the compound in your experimental media over time.[6]
Observed phenotype does not match the expected on-target effect. The phenotype may be a result of one or more off-target effects.1. Perform Pathway Analysis: Use global expression profiling (e.g., transcriptomics, proteomics) to identify unexpectedly perturbed signaling pathways.[10] 2. Validate Off-Target Interactions: Use techniques like Western blotting or functional assays to confirm the engagement of suspected off-target proteins.[6] 3. Use a Structurally Unrelated Compound: If possible, use another compound that targets the same primary target but has a different chemical structure to see if the same phenotype is observed.[6]

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol outlines a general approach for screening this compound against a panel of kinases to identify potential off-target interactions.

Objective: To identify unintended kinase targets of this compound.

Materials:

  • This compound

  • Kinase panel (commercially available)

  • Appropriate kinase buffers and substrates

  • ATP

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound to create a range of concentrations for testing.

  • In a multi-well plate, combine the kinase, its specific substrate, and the appropriate buffer.

  • Add the diluted this compound or vehicle control to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the recommended temperature and for the specified time for the kinase panel.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 values for any inhibited kinases.

Protocol 2: Cell-Based Thermal Shift Assay (CETSA)

This protocol describes a method to assess the direct binding of this compound to proteins in a cellular context.

Objective: To identify cellular proteins that bind to this compound.

Materials:

  • Cultured cells of interest

  • This compound

  • PBS (phosphate-buffered saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating samples (e.g., PCR cycler)

  • SDS-PAGE and Western blotting reagents

  • Antibodies against suspected off-target proteins (if known) or materials for proteomic analysis.

Procedure:

  • Treat cultured cells with this compound or a vehicle control for a specified time.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cell pellet in lysis buffer and lyse the cells.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Aliquot the supernatant into separate tubes and heat them to a range of different temperatures.

  • After heating, centrifuge the samples to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the soluble protein fraction by SDS-PAGE and Western blotting for specific candidate proteins or by mass spectrometry for a global proteomic analysis.

  • Binding of the compound to a protein is expected to increase its thermal stability, resulting in more of the protein remaining in the soluble fraction at higher temperatures.

Visualizing Experimental Workflows and Pathways

Workflow for Assessing Off-Target Effects

G A Initial Compound Screening (this compound) B Dose-Response & Viability Assays A->B C In Vitro Biochemical Assays (e.g., Kinase Profiling) B->C D Cell-Based Assays (e.g., CETSA, Phenotypic Screening) B->D E Identification of Potential Off-Targets C->E D->E F Target Validation (e.g., Western Blot, Functional Assays) E->F G Refinement of Experimental Conditions (Concentration, Time) F->G H Confident On-Target Effect Characterization G->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT MTOR mTOR AKT->MTOR MTOR->Proliferation Compound 2-Mercapto-N- methylbenzamide Compound->RTK Potential Off-Target Inhibition Compound->RAF Potential Off-Target Inhibition Compound->PI3K Potential Off-Target Inhibition

References

Technical Support Center: Refining Purification Methods for 2-Mercapto-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Mercapto-N-methylbenzamide. The content is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Physical and Chemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for developing effective purification strategies.

PropertyValueReference
Molecular Formula C₈H₉NOS[1]
Molecular Weight 167.23 g/mol [1]
Appearance Pale yellow to off-white crystalline solid[2]
Melting Point 90-95 °C[2]
Solubility Soluble in organic solvents like DMSO, ethanol (B145695), and methanol.[2]
Boiling Point Decomposes[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in a crude sample of this compound?

A1: The most common impurities will depend on the synthetic route. If synthesized by the reduction of 2,2'-Disulfanediylbis(N-methylbenzamide), potential impurities include:

  • Unreacted Starting Material: 2,2'-Disulfanediylbis(N-methylbenzamide).

  • Oxidation Byproducts: The thiol group in this compound is susceptible to oxidation, which can regenerate the disulfide starting material.

  • Reagents from Synthesis: Residual reducing agents or their byproducts.

  • Solvent Residues: Residual solvents from the reaction and workup.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) is a good starting point. Purity can also be assessed by melting point analysis; a sharp melting point close to the literature value suggests high purity.

Experimental Protocols

Recrystallization Protocol

Objective: To purify crude this compound by removing impurities through crystallization.

Recommended Solvent Systems:

Procedure:

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization:

    • Single Solvent (Ethanol): Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize yield.

    • Two-Solvent (Ethanol/Water): While the ethanol solution is hot, add water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Column Chromatography Protocol

Objective: To purify this compound from impurities with different polarities using silica (B1680970) gel chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (B1210297). The optimal ratio should be determined by Thin Layer Chromatography (TLC). A starting point is a 9:1 to 4:1 hexane:ethyl acetate ratio.

Procedure:

  • TLC Analysis: Determine the appropriate mobile phase composition by running a TLC of the crude material. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the chromatography column, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Product "oils out" instead of crystallizing. The solution is too supersaturated, or the impurities are lowering the melting point.- Add a small amount of hot solvent to dissolve the oil and allow it to cool more slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.
Low recovery of purified product. Too much solvent was used, or the compound has significant solubility in the cold solvent.- Reduce the volume of the solvent by gentle heating before cooling.- Cool the solution in an ice bath for a longer duration.- Consider a different solvent system where the compound is less soluble when cold.
Crystals are colored. Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before crystallization.- A second recrystallization may be necessary.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor separation of spots on TLC. The polarity of the mobile phase is either too high or too low.- Adjust the ratio of hexane and ethyl acetate. Increasing the proportion of ethyl acetate will increase the polarity and move the spots further up the plate.
Product is not eluting from the column. The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
Streaking of the compound on the column or TLC plate. The compound may be too polar for the silica gel or there might be acidic/basic impurities.- Add a small amount (0.5-1%) of a modifier like triethylamine (B128534) to the mobile phase to neutralize acidic sites on the silica gel.
Multiple fractions contain the pure product, but at low concentrations. The sample was loaded in too large a volume of solvent, leading to a broad initial band.- Dissolve the crude sample in the absolute minimum amount of solvent for loading onto the column.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound start Crude this compound dissolve Dissolve in minimal hot ethanol start->dissolve hot_filter Hot filtration (optional) dissolve->hot_filter cool Cool solution slowly dissolve->cool No insoluble impurities hot_filter->cool crystals Collect crystals via vacuum filtration cool->crystals wash Wash with cold ethanol crystals->wash dry Dry under vacuum wash->dry pure_product Pure this compound dry->pure_product

Caption: Recrystallization Workflow.

Column_Chromatography_Troubleshooting Troubleshooting Poor Separation in Column Chromatography start Poor Separation of Product and Impurity check_rf Check TLC Rf values start->check_rf rf_too_high Rf > 0.5? check_rf->rf_too_high Yes rf_too_low Rf < 0.2? check_rf->rf_too_low Yes rf_ok 0.2 < Rf < 0.4? check_rf->rf_ok Yes decrease_polarity Decrease mobile phase polarity (increase hexane %) rf_too_high->decrease_polarity increase_polarity Increase mobile phase polarity (increase ethyl acetate %) rf_too_low->increase_polarity check_loading Check column loading rf_ok->check_loading overloaded Overloaded? check_loading->overloaded Yes not_overloaded Loading OK? check_loading->not_overloaded No reduce_load Reduce amount of crude material overloaded->reduce_load check_packing Check column packing not_overloaded->check_packing

Caption: Column Chromatography Troubleshooting.

References

Technical Support Center: Deconvolution of Complex NMR Spectra of 2-Mercapto-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Mercapto-N-methylbenzamide NMR spectra. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address specific issues encountered during the deconvolution of complex NMR spectra for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of this compound complex and difficult to interpret?

The complexity of the ¹H NMR spectrum for this compound arises from several factors:

  • Signal Overlap: The four protons on the aromatic ring often have very similar chemical shifts, leading to overlapping multiplets that are difficult to resolve and assign.[1][2]

  • Second-Order Effects: When the difference in chemical shift between coupled protons is not significantly larger than the coupling constant, second-order effects can distort the expected splitting patterns, making manual interpretation challenging.

  • Broadening of Exchangeable Protons: The signals for the thiol (-SH) and amide (N-H) protons can be broad due to chemical exchange with trace amounts of water or other protic impurities in the solvent.[1] In some cases, these signals may not be observed at all.

  • Potential for Rotamers: Hindered rotation around the amide bond can lead to the presence of conformational isomers (rotamers) on the NMR timescale, resulting in a doubling of some peaks and a more complicated spectrum.[1]

Q2: The signals for the -SH and N-H protons are either very broad or not visible. How can I confirm their presence?

This is a common issue with exchangeable protons. To confirm their presence, you can perform a D₂O exchange experiment . Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it well, and re-acquire the ¹H NMR spectrum. The deuterium will exchange with the -SH and N-H protons, causing their signals to disappear from the spectrum.[1]

Q3: The aromatic region of my spectrum is a complex multiplet. How can I resolve these overlapping signals?

Resolving the aromatic signals is crucial for structural confirmation. Here are several strategies:

  • Change the NMR Solvent: Switching to a different deuterated solvent can alter the chemical shifts of the aromatic protons and potentially resolve the overlap. Aromatic solvents like benzene-d₆ often induce different chemical shifts compared to chlorinated solvents like CDCl₃.[1]

  • Increase the Spectrometer's Magnetic Field Strength: Acquiring the spectrum on a higher field instrument (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, often simplifying complex multiplets into more recognizable first-order patterns.

  • Two-Dimensional (2D) NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to identify adjacent protons in the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, which can aid in assignment if the ¹³C spectrum is resolved.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is useful for confirming the overall structure.

Q4: I suspect the presence of rotamers in my sample. How can I confirm this and simplify the spectrum?

The presence of rotamers can be investigated by acquiring spectra at different temperatures (Variable Temperature NMR). Increasing the temperature can increase the rate of rotation around the amide bond. If rotamers are present, you may observe the coalescence of the doubled peaks into single, averaged signals at higher temperatures.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad, distorted peaks throughout the spectrum. 1. Poor shimming of the magnetic field. 2. Sample is too concentrated. 3. Presence of paramagnetic impurities. 4. Inhomogeneous sample (undissolved material).1. Re-shim the spectrometer. 2. Dilute the sample. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. 3. Filter the sample through a small plug of glass wool to remove particulates. 4. Ensure the sample is fully dissolved.
Overlapping aromatic signals. Inherent chemical shift similarity.1. Change the deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆).[1] 2. Acquire the spectrum at a higher magnetic field strength. 3. Perform 2D NMR experiments (COSY, HSQC) for better signal dispersion and assignment.
-SH and/or N-H peaks are not visible. Rapid chemical exchange with residual water or acidic/basic impurities.1. Use a freshly opened bottle of high-purity deuterated solvent. 2. Perform a D₂O exchange experiment to confirm their presence.[1]
Extra, unexpected peaks in the spectrum. 1. Solvent impurities (e.g., residual acetone (B3395972) from cleaning NMR tubes). 2. Presence of rotamers.1. Thoroughly dry NMR tubes before use. Compare unexpected peaks to known chemical shifts of common lab solvents. 2. Run a variable temperature NMR experiment to check for coalescence of peaks.[1]
Inaccurate integration of overlapping signals. Manual integration of overlapping peaks is often unreliable.Use spectral deconvolution software to fit the overlapping signals to a sum of individual Lorentzian/Gaussian peaks.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). Use approximately 0.6-0.7 mL.

  • Dissolution: Dissolve the sample completely in the solvent in a clean, dry vial. Gentle warming or vortexing may be necessary.

  • Filtration: To remove any particulate matter, filter the solution through a pipette containing a small plug of glass wool directly into a clean NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: D₂O Exchange Experiment
  • Acquire a standard ¹H NMR spectrum of your sample following Protocol 1.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing.

  • Re-insert the sample into the spectrometer and acquire another ¹H NMR spectrum.

  • Compare the two spectra. The signals corresponding to the -SH and N-H protons should have disappeared or significantly decreased in intensity in the second spectrum.

Protocol 3: Basic Spectral Deconvolution Workflow using Software (e.g., Mnova, TopSpin)

This is a general workflow; specific commands may vary between software packages.

  • Data Import: Load the processed ¹H NMR spectrum into the software.

  • Region Selection: Zoom into the complex, overlapping region of the spectrum (e.g., the aromatic region).

  • Initiate Deconvolution Tool: Select the deconvolution or peak fitting tool. Many software packages have an automated deconvolution feature like Global Spectral Deconvolution (GSD) which can be a good starting point.

  • Peak Fitting: The software will attempt to fit a series of Lorentzian or Gaussian peaks to the experimental data.

  • Manual Adjustment (if necessary): Manually add, delete, or adjust the position, width, and height of the fitted peaks to improve the quality of the fit. The goal is to minimize the residual (the difference between the experimental data and the sum of the fitted peaks).

  • Integration: Once a satisfactory fit is achieved, the software can provide the integral for each individual deconvoluted peak, allowing for more accurate quantification than manual integration of the raw data.

Visualizations

Deconvolution_Workflow A Acquire 1D ¹H NMR Spectrum B Identify Complex/Overlapping Region A->B C Select Deconvolution Tool in Software B->C D Automated Peak Fitting (GSD) C->D H Inadequate Fit D->H E Manual Adjustment of Peaks F Assess Quality of Fit (Residuals) E->F F->H G Extract Integrals of Deconvoluted Peaks H->E Refine H->G Acceptable

Caption: Workflow for spectral deconvolution.

Troubleshooting_Logic Start Complex Aromatic Multiplet Action1 Change Solvent (e.g., to Benzene-d6) Start->Action1 Action2 Acquire 2D COSY Spectrum Start->Action2 Action3 Increase Spectrometer Field Strength Start->Action3 Result1 Signals Resolved? Action1->Result1 Result2 Signals Resolved? Action2->Result2 Result3 Signals Resolved? Action3->Result3 Result1->Action2 No End Proceed with Assignment Result1->End Yes Result2->Action3 No Result2->End Yes Result3->End Yes

References

Validation & Comparative

A Comparative Guide to the Efficacy of 2-Mercapto-N-methylbenzamide and its Disulfide Precursor in Axitinib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key intermediates used in the synthesis of Axitinib (B1684631), a potent tyrosine kinase inhibitor. We will objectively evaluate the efficacy of directly using 2-Mercapto-N-methylbenzamide versus the in-situ generation from its more stable disulfide precursor, Benzamide, 2,2'-dithiobis[N-methyl-]. This comparison is supported by experimental data on reaction yields and purity, detailed experimental protocols, and visualizations of the relevant biological pathway and synthetic workflows.

Executive Summary

The synthesis of Axitinib, a crucial therapeutic agent for advanced renal cell carcinoma, relies on the efficient formation of a key thioether linkage. This is achieved by coupling a functionalized indazole moiety with this compound. While the direct use of this thiol is possible, its susceptibility to oxidation presents challenges in large-scale production.[1] A common and strategically advantageous alternative is the use of its stable disulfide precursor, Benzamide, 2,2'-dithiobis[N-methyl-], which is reduced in situ to generate the reactive thiol immediately before the coupling reaction. This approach is often favored for its robustness and scalability.[1]

Data Presentation: A Quantitative Comparison

The following tables summarize the reported yields and purities for the synthesis of Axitinib intermediates using both the direct thiol coupling and the in-situ generation from the disulfide precursor. It is important to note that the data is compiled from different studies and may not represent a direct side-by-side comparison under identical reaction conditions.

Table 1: Synthesis of 2-((1H-indazol-6-yl)thio)-N-methylbenzamide using this compound (Direct Coupling)

Starting MaterialsCatalyst/ReagentsSolventReaction TimeYield (%)Purity (%)Reference
6-iodo-1H-indazole, this compoundCopper Iodide, Potassium Carbonate, Ethylene (B1197577) GlycolIsopropyl Alcohol20-24 hours72.4198.18[2]

Table 2: Synthesis of Axitinib Precursor using this compound (Direct Coupling of a Protected Indazole)

Starting MaterialsCatalyst/ReagentsSolventReaction TimeYield (%)Purity (%)Reference
(E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, this compoundPotassium Hydroxide (B78521), Copper(I) IodideN,N-dimethylformamideNot Specified84.2 - 87.2Not Specified[3]

Table 3: Synthesis of Axitinib Derivatives using this compound (Direct Coupling)

Starting MaterialsCatalyst/ReagentsSolventReaction TimeYield (%)Purity (%)Reference
Diazonium salt of 3-amino-6-((2-(methylcarbamoyl)phenyl)thio)-1H-indazole, various coupling partnersNot Applicable1,4-dioxane12 hours15 - 57Not Specified[4]

While a direct yield comparison for the in-situ generation of the thiol from the disulfide followed by immediate coupling is not explicitly detailed in a single source, the strategic advantage lies in the stability and handling of the disulfide, which can lead to higher overall process efficiency and purity in a manufacturing setting.

Experimental Protocols

Method 1: Direct Coupling of this compound

This protocol describes the synthesis of an Axitinib intermediate using the thiol directly.

Objective: To synthesize 2-((1H-indazol-6-yl)thio)-N-methylbenzamide.

Materials:

  • 6-iodo-1H-indazole

  • This compound

  • Copper iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Ethylene glycol

  • Isopropyl alcohol

  • Nitrogen atmosphere

Procedure:

  • Charge a reaction vessel with isopropyl alcohol, ethylene glycol, potassium carbonate, and copper iodide under a nitrogen atmosphere at 25-30 °C.

  • Slowly add 6-iodo-1H-indazole and this compound to the stirred mixture at 25-30 °C.

  • Heat the reaction mixture to approximately 80°C and maintain for 20-24 hours.

  • Cool the reaction mixture to 25-30°C while stirring.

  • Filter the reaction mixture and concentrate the filtrate to a residue under vacuum.

  • Add water to the residue and stir for 2-3 hours.

  • Filter the solid, wash with water, and dry under vacuum to obtain 2-((1H-indazol-6-yl)thio)-N-methylbenzamide.[2]

Method 2: In-situ Generation of this compound from Benzamide, 2,2'-dithiobis[N-methyl-]

This protocol involves the reductive cleavage of the disulfide precursor to generate the thiol in situ, followed by the coupling reaction.

Part A: Reductive Cleavage of the Disulfide

Objective: To prepare this compound from its disulfide precursor.

Materials:

  • Benzamide, 2,2'-dithiobis[N-methyl-]

  • Sodium borohydride (B1222165) (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • 1M Hydrochloric acid

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve Benzamide, 2,2'-dithiobis[N-methyl-] in anhydrous THF.

  • Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Slowly add sodium borohydride to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Acidify the mixture to a pH of approximately 2-3 with 1M hydrochloric acid.

  • Extract the product into ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.[1]

Part B: Coupling Reaction

Objective: To synthesize the core thioether structure of Axitinib.

Materials:

  • This compound (generated in situ)

  • (E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

  • Potassium hydroxide (KOH)

  • Copper(I) iodide (CuI)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve the in-situ generated this compound in anhydrous DMF.

  • Heat the solution to 60 °C and add potassium hydroxide. Maintain stirring at this temperature for 1 hour.

  • In a separate flask, dissolve the iodinated indazole derivative in anhydrous DMF at 60 °C.

  • Transfer the solution of the iodinated indazole to the first flask and raise the temperature to 90 °C.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to 35 °C, then add ethyl acetate and water to precipitate the product.

  • Stir the resulting slurry at room temperature for 1 hour.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the coupled product.[1]

Mandatory Visualization

Signaling Pathway

Axitinib functions by inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs), key components in the angiogenesis signaling cascade. Understanding this pathway is crucial for drug development professionals.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis Axitinib Axitinib Axitinib->VEGFR Inhibition

Caption: VEGFR Signaling Pathway and the inhibitory action of Axitinib.

Experimental Workflows

The following diagrams illustrate the key steps in the two compared synthetic approaches.

Workflow 1: Direct Thiol Coupling

Direct_Coupling_Workflow Indazole 6-iodo-1H-indazole Reaction Palladium or Copper Catalyzed Coupling Indazole->Reaction Thiol 2-Mercapto-N- methylbenzamide Thiol->Reaction Product Thioether Intermediate Reaction->Product

Caption: Experimental workflow for the direct coupling of this compound.

Workflow 2: In-situ Thiol Generation from Disulfide

Insitu_Generation_Workflow Disulfide Benzamide, 2,2'-dithiobis [N-methyl-] Reduction Reductive Cleavage (e.g., NaBH₄) Disulfide->Reduction Thiol 2-Mercapto-N- methylbenzamide (in situ) Reduction->Thiol Coupling Palladium or Copper Catalyzed Coupling Thiol->Coupling Indazole Iodinated Indazole Derivative Indazole->Coupling Product Thioether Intermediate Coupling->Product

Caption: Workflow for in-situ generation of the thiol from its disulfide precursor.

References

A Comparative Guide to the Structure-Activity Relationships of 2-Mercapto-N-methylbenzamide Analogs and Related Bioisosteres

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzamide (B126) and mercapto-containing heterocyclic scaffolds related to 2-Mercapto-N-methylbenzamide. In the absence of extensive published SAR studies on this compound analogs, this document leverages data from structurally similar compounds, such as benzamide derivatives and 2-mercaptobenzimidazole (B194830)/benzothiazole analogs, to infer potential SAR trends and guide future research. The information is supported by experimental data from peer-reviewed studies to aid in the rational design of novel therapeutic agents.

Comparative Structure-Activity Relationship Insights

The biological activity of benzamide derivatives is significantly influenced by the nature and position of substituents. While specific data for this compound analogs is limited, studies on other benzamides provide valuable insights. For instance, in the context of Mycobacterium tuberculosis inhibitors, substitutions at the C-5 position of the benzamide core are critical, with electron-rich, smaller groups being more potent.[1] Furthermore, a secondary amide, such as a methyl amide, demonstrates greater potency than a primary amide.[1] Electron-donating and -accepting groups on a phenyl ring attached to the core structure do not seem to significantly affect activity against M. tuberculosis.[1]

For 2-mercaptobenzimidazole derivatives, a related class of compounds, antimicrobial and anti-inflammatory activities have been reported.[2] The introduction of various substituents through reactions like the Mannich reaction has been shown to yield compounds with moderate to high antibacterial activity.[2][3] Similarly, 2-mercaptobenzothiazole (B37678) derivatives have been synthesized and evaluated for their antimicrobial properties, with specific analogs showing significant activity against both Gram-positive and Gram-negative bacteria.[4]

Quantitative SAR Data for Related Analogs

The following tables summarize the quantitative biological activity data for various benzamide and 2-mercapto-heterocycle derivatives, which can serve as a reference for the potential activity of this compound analogs.

Table 1: Anti-mycobacterial Activity of Benzamide Analogs [1]

CompoundR Group at C-5IC90 (µM) against M. tuberculosisCytotoxicity (CC50 in HepG2, µM)Selectivity Index (SI)
16 Thiophene0.1339300
22f Methyl0.0925278
4z FluorineLess Tolerated--
4za DifluoromethylLess Tolerated--
18 Methoxy on phenylethyl0.851175

Table 2: Antimicrobial Activity of 2-Mercaptobenzothiazole Analogs [4]

CompoundSubstituentMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
2e -3.12-
2l --25

Table 3: Anti-inflammatory Activity of 2-Mercaptobenzimidazole Derivatives [2]

Compound% Inhibition of Paw Edema (at 4h)
MB1 Significant
MB5 Significant
Indomethacin (Standard) -

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design and execution of studies on this compound analogs.

Synthesis of 2-Mercaptobenzamide Analogs

A general approach to synthesizing benzamide derivatives involves the coupling of a substituted benzoic acid with an appropriate amine. For instance, the synthesis of 5-fluoro-2-hydroxybenzamide (B2656398) analogs can be achieved via a Mitsunobu reaction, coupling the benzamide core with an alcohol.[1] Alkylation can also be employed to introduce various substituents.[1]

Antimicrobial Activity Assays

The antimicrobial activity of synthesized compounds can be evaluated using standard methods such as the agar (B569324) diffusion method and broth dilution test.

  • Agar Diffusion Method:

    • Prepare agar plates inoculated with the target microbial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Apply sterile paper discs impregnated with known concentrations of the test compounds onto the agar surface.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition around each disc to determine the antimicrobial activity.

  • Broth Dilution Test (for MIC determination):

    • Prepare serial dilutions of the test compounds in a liquid growth medium in microtiter plates.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Incubate the plates under suitable conditions.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[4]

Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)

This in vivo assay is used to screen for acute anti-inflammatory activity.[2]

  • Animal Model: Wistar albino rats are commonly used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the animals. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan solution is administered into the hind paw of each rat to induce localized edema.

  • Measurement of Paw Edema: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizing SAR Workflows and Pathways

The following diagrams illustrate common workflows in SAR studies and a generalized signaling pathway that could be relevant for the biological activity of these compounds.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening In vitro/In vivo Assays purification->screening data_analysis Data Analysis (IC50, MIC) screening->data_analysis sar_establishment Establish SAR data_analysis->sar_establishment lead_optimization Lead Optimization sar_establishment->lead_optimization lead_optimization->start Iterative Design

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Signaling_Pathway receptor Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation response Cellular Response (e.g., Inflammation, Proliferation) nucleus->response Gene Expression inhibitor Benzamide Analog (Inhibitor) inhibitor->kinase_cascade Inhibition

Caption: A hypothetical signaling pathway potentially modulated by benzamide analogs.

References

Validating Cellular Target Engagement of 2-Mercapto-N-methylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent methods for validating the cellular target engagement of small molecules: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based affinity purification coupled with mass spectrometry (AP-MS). To illustrate these methodologies, we will consider the hypothetical engagement of 2-Mercapto-N-methylbenzamide with a putative target kinase, "TKI-X". As an intermediate in the synthesis of the kinase inhibitor Axitinib, exploring its potential interaction with kinase targets is a pertinent example.

Validating that a compound directly interacts with its intended target within the complex environment of a cell is a critical step in drug discovery.[1][2] It provides crucial evidence for the compound's mechanism of action and helps to ensure that the observed phenotypic effects are a direct result of on-target activity.[1][2]

Comparison of Target Engagement Methodologies

The choice of a target engagement assay depends on various factors, including the nature of the target protein, the properties of the small molecule, and the specific experimental question. CETSA and Kinobeads are powerful, label-free techniques that provide complementary information on compound-target interaction in a cellular context.[3][4]

Cellular Thermal Shift Assay (CETSA) is based on the principle of ligand-induced thermal stabilization of a target protein.[5] The binding of a small molecule can increase the resistance of its target protein to heat-induced denaturation.[5] This change in thermal stability is then quantified to confirm target engagement.[5]

Kinobeads are a chemical proteomics tool used for profiling kinase inhibitors.[4][6] This method utilizes beads coated with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a significant portion of the cellular kinome from a cell lysate.[4][6] In a competition binding experiment, a free inhibitor (in this case, this compound) competes with the kinobeads for binding to its target kinases.[4] The potency of the inhibitor against various kinases can then be quantified by mass spectrometry.[7]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of CETSA and Kinobeads experiments for validating the engagement of this compound with its hypothetical target, TKI-X.

Table 1: Comparison of CETSA and Kinobeads Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition Binding
Principle Ligand-induced thermal stabilization of the target protein.[5]Competitive binding of a free inhibitor against immobilized broad-spectrum inhibitors.[4]
Primary Readout Change in protein melting temperature (ΔTm) or EC50 from isothermal dose-response.[1][8]IC50 values determined by quantitative mass spectrometry.[9]
Target Scope Any soluble protein for which a detection method (e.g., antibody) is available.[3][10]Primarily focused on the kinome, but can capture other ATP-binding proteins.[7][11]
Throughput Can be adapted for high-throughput screening (HT-CETSA).[12]Moderate throughput, suitable for profiling small to medium compound libraries.[11]
Advantages Directly measures target engagement in intact cells or lysates without modification of the compound or target.[13] Can be used for a wide range of protein targets.[3][10]Provides a broad selectivity profile against hundreds of kinases simultaneously.[11] High sensitivity for ATP-competitive inhibitors.[4]
Limitations Requires a specific antibody or other detection method for the target protein.[3] Not all ligand binding events result in a significant thermal shift.[14]Limited to targets that can be captured by the immobilized inhibitors.[4] Less effective for non-ATP competitive or allosteric inhibitors.[4]

Table 2: Hypothetical CETSA Melt Curve Data for TKI-X with this compound

Temperature (°C)% Soluble TKI-X (Vehicle)% Soluble TKI-X (10 µM this compound)
45100100
489598
517592
5450 (Tm)85
572565 (Tm shift)
601040
63520

Table 3: Hypothetical Isothermal Dose-Response (ITDR) CETSA Data for TKI-X

This compound (µM)% Soluble TKI-X (at 57°C)
0.0128
0.135
150
560
1065
5068
EC50 ~1.5 µM

Table 4: Hypothetical Kinobeads Competition Binding Data

Kinase TargetIC50 (µM) - this compoundIC50 (µM) - Axitinib (Reference)
TKI-X 2.5 0.05
Kinase A> 501.2
Kinase B150.8
Kinase C> 50> 20
Kinase D255.6

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is a generalized procedure that can be adapted for the specific cell line and target of interest.[5][8]

I. CETSA Melt Curve

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound (e.g., 10 µM) for 1-2 hours.

  • Heat Treatment:

    • Harvest and wash the cells, then resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 45°C to 63°C in 3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.[8]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[8]

    • Collect the supernatant and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Analyze the levels of soluble TKI-X by Western blotting using a specific primary antibody.

    • Quantify the band intensities and normalize to a loading control.

    • Plot the percentage of soluble TKI-X against the temperature to generate melt curves.[15]

II. Isothermal Dose-Response (ITDR) CETSA

  • Cell Culture and Treatment:

    • Culture and harvest cells as described above.

    • Treat cells with a range of concentrations of this compound (e.g., 0.01 µM to 50 µM) and a vehicle control for 1-2 hours.[1]

  • Heat Treatment:

    • From the melt curve experiment, determine an optimal temperature for the ITDR experiment (a temperature that results in approximately 50-75% protein denaturation in the vehicle-treated sample).[1]

    • Heat all samples at this single temperature for 3 minutes, followed by cooling on ice.[16]

  • Sample Processing and Analysis:

    • Lyse the cells and separate the soluble fraction as described for the melt curve.

    • Perform Western blotting for TKI-X and a loading control.

    • Quantify the band intensities and plot the percentage of soluble TKI-X against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.[8][17]

Kinobeads Competition Binding Protocol

This protocol provides a general workflow for a Kinobeads experiment.[4][11]

  • Cell Lysis:

    • Harvest cells and prepare a native cell lysate using a mild lysis buffer to maintain protein complexes.

  • Compound Incubation:

    • Aliquot the cell lysate and incubate with a range of concentrations of this compound (e.g., 0.01 µM to 50 µM) or vehicle (DMSO) for a defined period to allow for binding to target kinases.[11]

  • Kinobeads Incubation:

    • Add the kinobeads slurry to each lysate aliquot and incubate to allow for the capture of kinases that are not bound to the free inhibitor.

  • Washing and Elution:

    • Wash the beads several times to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads.

  • Protein Digestion and Mass Spectrometry:

    • Digest the eluted proteins into peptides (e.g., with trypsin).

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • For each identified kinase, plot the relative abundance against the concentration of this compound.

    • Fit the data to a dose-response curve to determine the IC50 value for each kinase.[7]

Visualizations

The following diagrams illustrate the principles and workflows of the described target engagement assays.

Target_Engagement_Principle cluster_0 Cellular Environment cluster_1 Phenotypic Outcome drug 2-Mercapto-N- methylbenzamide target Target (TKI-X) drug->target On-Target Binding (Engagement) off_target Off-Target drug->off_target Off-Target Binding therapeutic_effect Therapeutic Effect target->therapeutic_effect Signaling Modulation side_effect Side Effect off_target->side_effect Undesired Modulation

Caption: Principle of on-target and off-target engagement in a cellular context.

CETSA_Workflow cluster_0 CETSA Experimental Workflow start Start: Cultured Cells treatment Treat with Compound or Vehicle start->treatment heating Heat at a Range of Temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation sds_page SDS-PAGE and Western Blot centrifugation->sds_page analysis Quantify Soluble Target and Plot Melt Curve sds_page->analysis

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Kinobeads_Workflow cluster_1 Kinobeads Competition Binding Workflow start Start: Cell Lysate incubation Incubate with varying concentrations of This compound start->incubation kinobeads Add Kinobeads for Competitive Binding incubation->kinobeads wash Wash Beads to Remove Non-specific Binders kinobeads->wash elution Elute Bound Kinases wash->elution digestion Tryptic Digestion elution->digestion ms LC-MS/MS Analysis digestion->ms data_analysis Quantify Kinases and Determine IC50 Values ms->data_analysis

Caption: Workflow of the Kinobeads competition binding assay.

Signaling_Pathway cluster_pathway Hypothetical TKI-X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TKI_X TKI-X Receptor->TKI_X activates Substrate Downstream Substrate TKI_X->Substrate phosphorylates TF Transcription Factor Substrate->TF activates Gene Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation) Gene->Response Inhibitor 2-Mercapto-N- methylbenzamide Inhibitor->TKI_X inhibits

Caption: A hypothetical signaling pathway involving the target kinase TKI-X.

References

Unmasking Kinase Cross-Reactivity: A Comparative Profile of 2-Mercapto-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the kinase cross-reactivity profile of the novel compound 2-Mercapto-N-methylbenzamide. As no public data for this compound currently exists, this guide presents a hypothetical kinase inhibition profile to illustrate its potential selectivity and compares it against the well-characterized profiles of the broad-spectrum inhibitor Staurosporine and the multi-targeted cancer drug Dasatinib.

This objective comparison, supported by detailed experimental protocols and visual workflows, provides a framework for evaluating the selectivity of novel kinase inhibitors and understanding their potential therapeutic applications and off-target effects.

Data Presentation: Comparative Kinase Inhibition Profiling

The inhibitory activity of this compound and two standard kinase inhibitors, Staurosporine and Dasatinib, was assessed against a panel of 15 representative human kinases. The following table summarizes the dissociation constants (Kd) for each inhibitor, with lower values indicating higher potency. The data for Staurosporine and Dasatinib are derived from publicly available KINOMEscan® screens, while the data for this compound is hypothetical and for illustrative purposes only.

Kinase TargetKinase FamilyThis compound (Kd, nM) [Hypothetical]Staurosporine (Kd, nM)[1]Dasatinib (Kd, nM)[2]
ABL1 TK>10,0002.40.5
SRC TK5,0000.90.3
LCK TK8,0001.80.2
EGFR TK>10,0000.32100
VEGFR2 TK7,5001122
p38α (MAPK14) CMGC25 2130
JNK1 (MAPK8) CMGC800131100
CDK2 CMGC1,2003.2>10,000
ROCK1 AGC>10,0000.31100
PKA AGC9,0001.9>10,000
PKCα AGC6,0001.7>10,000
AKT1 AGC2,50010>10,000
MEK1 (MAP2K1) STE>10,0001,100>10,000
RAF1 TKL>10,000140150
CAMK2A CAMK4,0000.2>10,000

Data for Staurosporine and Dasatinib are derived from KINOMEscan® profiling and represent Kd values. The data for this compound is hypothetical.

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is crucial for its development as a therapeutic agent or research tool. Below are detailed methodologies for two common types of in vitro kinase inhibition assays.

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo®, Promega)

  • Opaque-walled multi-well plates (e.g., 96- or 384-well)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a multi-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.

  • Add 2.5 µL of the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Detection: Add a volume of the luminescent kinase assay reagent equal to the volume in the well (e.g., 10 µL). This reagent simultaneously stops the kinase reaction and initiates the ATP detection reaction.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)

This traditional method directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Unlabeled ATP

  • [γ-³³P]ATP

  • Test compound

  • Kinase Assay Buffer

  • Phosphocellulose filter plates

  • Phosphoric acid wash buffer

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: As described for the luminescence-based assay.

  • Kinase Reaction Setup: In a multi-well plate, combine the kinase, substrate, test compound (or DMSO), and kinase buffer.

  • Reaction Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a specified time.

  • Reaction Termination and Substrate Capture: Spot a portion of the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.

  • Wash the filter plate multiple times with phosphoric acid to remove any unbound [γ-³³P]ATP.

  • Signal Detection: After drying the plate, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Calculate percent inhibition and IC50 values as described previously.

Mandatory Visualization

To elucidate the experimental and logical frameworks, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis cpd Compound Dilution plate Dispense Compound to Assay Plate cpd->plate reagents Reagent Preparation (Kinase, Substrate, ATP) add_kinase Add Kinase (Pre-incubation) reagents->add_kinase start_rxn Initiate Reaction (Add Substrate/ATP Mix) reagents->start_rxn plate->add_kinase add_kinase->start_rxn incubate Incubate at 30°C start_rxn->incubate stop_detect Stop Reaction & Add Detection Reagent incubate->stop_detect read Read Plate (Luminescence/Radioactivity) stop_detect->read calc Calculate % Inhibition read->calc ic50 Determine IC50 calc->ic50

Caption: Experimental workflow for in vitro kinase inhibitor profiling.

G cluster_pathway Hypothetical Signaling Pathway cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase p38a p38α (MAPK14) Primary Target RTK->p38a JNK1 JNK1 Off-Target RTK->JNK1 AKT1 AKT1 Off-Target RTK->AKT1 TF Transcription Factor p38a->TF JNK1->TF Response Cellular Response (e.g., Inflammation) AKT1->Response TF->Response inhibitor This compound (Hypothetical) inhibitor->p38a Strong Inhibition inhibitor->JNK1 Weak Inhibition inhibitor->AKT1 Weak Inhibition

Caption: Hypothetical signaling pathway for this compound.

References

Axitinib vs. Sunitinib: A Head-to-Head Comparison in the Treatment of Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for renal cell carcinoma (RCC), both Axitinib and Sunitinib have established roles. While 2-Mercapto-N-methylbenzamide is a key intermediate in the synthesis of Axitinib, it is Axitinib itself, a potent and selective second-generation tyrosine kinase inhibitor (TKI), that is clinically compared with other standards of care.[1] This guide provides a head-to-head comparison of Axitinib and Sunitinib, a standard first-line TKI for RCC, with a focus on their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data.

Mechanism of Action: Targeting Angiogenesis

Both Axitinib and Sunitinib exert their anti-cancer effects by inhibiting key signaling pathways involved in tumor angiogenesis and growth. Their primary targets are vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in the formation of new blood vessels that supply tumors with nutrients and oxygen.

Axitinib is a highly potent and selective inhibitor of VEGFR-1, -2, and -3. Its focused targeting is believed to contribute to its efficacy in inhibiting angiogenesis.

Sunitinib is a multi-targeted TKI that, in addition to VEGFRs, also inhibits other receptor tyrosine kinases, including platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (KIT), and Fms-like tyrosine kinase 3 (FLT3). This broader targeting profile may result in a wider range of biological effects.

cluster_axitinib Axitinib cluster_sunitinib Sunitinib Axitinib Axitinib VEGFR1_A VEGFR-1 Axitinib->VEGFR1_A VEGFR2_A VEGFR-2 Axitinib->VEGFR2_A VEGFR3_A VEGFR-3 Axitinib->VEGFR3_A Angiogenesis_A Angiogenesis VEGFR1_A->Angiogenesis_A VEGFR2_A->Angiogenesis_A VEGFR3_A->Angiogenesis_A Sunitinib Sunitinib VEGFR_S VEGFRs Sunitinib->VEGFR_S PDGFR_S PDGFRs Sunitinib->PDGFR_S KIT_S KIT Sunitinib->KIT_S FLT3_S FLT3 Sunitinib->FLT3_S Angiogenesis_S Angiogenesis VEGFR_S->Angiogenesis_S TumorGrowth_S Tumor Growth PDGFR_S->TumorGrowth_S KIT_S->TumorGrowth_S FLT3_S->TumorGrowth_S

Fig. 1: Simplified signaling pathways of Axitinib and Sunitinib.

Clinical Efficacy: A Quantitative Comparison

Clinical trials have provided valuable data to compare the efficacy of Axitinib and Sunitinib in the treatment of advanced RCC. The following table summarizes key findings from a pivotal head-to-head trial.

Efficacy EndpointAxitinibSunitinibHazard Ratio (95% CI)p-value
Progression-Free Survival (PFS)
Overall Population8.3 months11.2 months1.34 (1.05-1.71)0.019
Treatment-Naïve Patients10.1 months13.8 months1.37 (1.00-1.87)0.048
Overall Survival (OS) 20.1 months29.3 months1.38 (1.03-1.85)0.029
Objective Response Rate (ORR) 32%36%-0.276

Data Interpretation: In this comparative study, Sunitinib demonstrated a statistically significant improvement in progression-free survival and overall survival compared to Axitinib in the first-line treatment of patients with advanced RCC. The objective response rates were similar between the two arms.

Experimental Protocols

The clinical efficacy data presented above is derived from randomized, controlled clinical trials. A general workflow for such a trial is outlined below.

PatientScreening Patient Screening and Enrollment (Advanced RCC, Measurable Disease) Randomization Randomization (1:1) PatientScreening->Randomization ArmA Arm A: Axitinib Treatment Randomization->ArmA ArmB Arm B: Sunitinib Treatment Randomization->ArmB TumorAssessment Tumor Assessment (e.g., RECIST criteria) Every 8-12 weeks ArmA->TumorAssessment ArmB->TumorAssessment DataAnalysis Data Analysis (PFS, OS, ORR) TumorAssessment->DataAnalysis FollowUp Follow-up for Survival DataAnalysis->FollowUp

Fig. 2: Generalized workflow of a head-to-head clinical trial.

Methodology for Progression-Free Survival (PFS) Assessment:

  • Patient Enrollment: Patients with a confirmed diagnosis of advanced RCC and measurable disease according to Response Evaluation Criteria in Solid Tumors (RECIST) are enrolled.

  • Randomization: Patients are randomly assigned to receive either Axitinib or Sunitinib.

  • Treatment Administration: Drugs are administered according to the approved dosage and schedule.

  • Tumor Imaging: Radiographic tumor assessments (e.g., CT or MRI scans) are performed at baseline and at regular intervals (typically every 8-12 weeks).

  • PFS Endpoint: Progression is defined as a 20% or greater increase in the sum of the longest diameters of target lesions, the appearance of new lesions, or death from any cause. PFS is calculated from the date of randomization to the date of the first documented progression or death.

Safety and Tolerability Profile

The safety profiles of Axitinib and Sunitinib differ, which is an important consideration in treatment selection. The following table summarizes common adverse events (AEs) observed with each drug.

Adverse Event (Grade ≥3)Axitinib (%)Sunitinib (%)
Hypertension 1710
Diarrhea 119
Fatigue 915
Hand-Foot Syndrome 516
Nausea 48
Stomatitis 211

Key Observations:

  • Axitinib is more commonly associated with hypertension and diarrhea.

  • Sunitinib is more frequently associated with fatigue, hand-foot syndrome, and stomatitis.

The management of these adverse events is crucial for maintaining patients on therapy and ensuring their quality of life.

Conclusion

Both Axitinib and Sunitinib are effective targeted therapies for advanced RCC. Head-to-head clinical trial data suggests that Sunitinib may offer a superior progression-free and overall survival benefit in the first-line setting. However, the choice of therapy should be individualized based on patient characteristics, comorbidities, and the differing safety profiles of the two agents. The role of this compound remains critical as a foundational component in the chemical synthesis of Axitinib, enabling the production of this important therapeutic agent.

References

Orthogonal Methods for Confirming the Activity of 2-Mercapto-N-methylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the biological activity of 2-Mercapto-N-methylbenzamide, a known synthetic intermediate of the potent tyrosine kinase inhibitor, Axitinib.[1][2] Given its structural role as a precursor to a vascular endothelial growth factor receptor (VEGFR) inhibitor, this guide will focus on orthogonal methods to validate its potential as a kinase inhibitor and its cytotoxic effects on relevant cell lines.

The principle of orthogonal validation is critical in drug discovery to ensure that an observed biological effect is genuinely due to the compound's interaction with its intended target and not an artifact of a particular assay system. This involves using multiple, distinct experimental methods that measure the same biological endpoint through different mechanisms.

cluster_0 Orthogonal Validation Strategy Compound 2-Mercapto-N- methylbenzamide Biochemical Biochemical Assay (e.g., In Vitro Kinase Assay) Compound->Biochemical Primary Screen Cellular Cell-Based Assay (e.g., Cytotoxicity Assay) Compound->Cellular Secondary Screen Activity Confirmed Biological Activity Biochemical->Activity Confirms Direct Target Interaction Cellular->Activity Confirms Cellular Effect cluster_1 In Vitro Kinase Assay Workflow Start Start Prepare Prepare Compound Dilutions Start->Prepare Add_Enzyme Add VEGFR-2 Enzyme Prepare->Add_Enzyme Incubate1 Incubate Add_Enzyme->Incubate1 Add_Substrate Add Substrate & ATP Incubate1->Add_Substrate Incubate2 Incubate (Kinase Reaction) Add_Substrate->Incubate2 Detect Detect ADP (Luminescence) Incubate2->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End cluster_2 MTT Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compound (72 hours) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent (3-4 hours) Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Read_Absorbance Read Absorbance (~570 nm) Solubilize->Read_Absorbance Analyze Analyze Data (Calculate IC50) Read_Absorbance->Analyze End End Analyze->End cluster_3 Simplified VEGFR-2 Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P Phosphorylation VEGFR2->P Inhibitor 2-Mercapto-N- methylbenzamide Inhibitor->P Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P->Downstream Response Cellular Responses (Proliferation, Migration, Survival, Angiogenesis) Downstream->Response

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-Mercapto-N-methylbenzamide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three distinct synthetic routes to 2-Mercapto-N-methylbenzamide, a key intermediate in the synthesis of various pharmaceuticals. The routes are evaluated based on quantitative data, including yield and cost, alongside detailed experimental protocols and safety considerations.

Data Presentation: A Comparative Analysis

The following table summarizes the key metrics for each synthetic route, offering a clear comparison to inform methodological selection.

ParameterRoute 1: Reductive CleavageRoute 2: AmidationRoute 3: Nucleophilic Substitution
Starting Material 2,2'-Disulfanediylbis(N-methylbenzamide)Thiosalicylic acid2-Chlorobenzamide
Key Reagents Sodium borohydride (B1222165), Tetrahydrofuran (B95107)Thionyl chloride, Methylamine (B109427)Sodium hydrosulfide (B80085), N-Methyl-2-pyrrolidone
Reported/Estimated Yield High (estimated >90%)Moderate to High (estimated 70-85%)Moderate (estimated 60-75%)
Purity (Typical) High (recrystallization often sufficient)Good to High (purification by chromatography may be needed)Moderate to Good (purification by extraction and recrystallization)
Starting Material Cost Moderate to HighLow to ModerateLow
Reagent Cost LowLowLow
Overall Cost-Effectiveness Potentially high throughput, but starting material can be costly.Economical starting material, but requires handling of thionyl chloride and methylamine.Cost-effective starting material and reagents, but may have lower yields.
Key Advantages Clean reaction with high yield, straightforward purification.Readily available and inexpensive starting materials.Utilizes a simple, readily available starting material.
Key Disadvantages The disulfide starting material is not as commonly available as the precursors for other routes.Involves the use of hazardous reagents like thionyl chloride and gaseous methylamine.Reaction may produce side products, requiring more extensive purification.
Safety Considerations Sodium borohydride is flammable and reacts with water.[1][2][3][4][5][6]Thionyl chloride is highly corrosive and toxic.[7][8][9][10][11][12][13][14] Methylamine is a flammable and toxic gas.[15][16][17][18]Sodium hydrosulfide is corrosive and toxic, and contact with acid liberates toxic hydrogen sulfide (B99878) gas.[19][20][21] 2-Chlorobenzamide is harmful if swallowed.[22][23][24][25][26][27][28]

Experimental Protocols

Detailed methodologies for the three synthetic routes are provided below.

Route 1: Reductive Cleavage of 2,2'-Disulfanediylbis(N-methylbenzamide)

This route involves the cleavage of a disulfide bond to yield the desired thiol.

Experimental Procedure:

  • In a round-bottom flask, dissolve 2,2'-Disulfanediylbis(N-methylbenzamide) (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Acidify the mixture to pH 3-4 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (B1210297) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Route 2: Amidation of Thiosalicylic Acid

This route proceeds via the activation of the carboxylic acid of thiosalicylic acid followed by amidation with methylamine.

Experimental Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend thiosalicylic acid (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the mixture to stir at room temperature for 2-3 hours until a clear solution is formed.

  • Remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the resulting crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • Bubble methylamine gas through the solution or add a solution of methylamine in THF (2.5 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Route 3: Nucleophilic Aromatic Substitution of 2-Chlorobenzamide

This method involves the displacement of a chlorine atom with a hydrosulfide group.

Experimental Procedure:

  • To a sealed vessel, add 2-Chlorobenzamide (1 equivalent), sodium hydrosulfide (1.5 equivalents), and N-Methyl-2-pyrrolidone (NMP).

  • Heat the mixture to 120-140 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with 1 M hydrochloric acid to pH 3-4 to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Further purify the product by recrystallization from a suitable solvent to obtain this compound.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described.

Route_1 A 2,2'-Disulfanediylbis(N-methylbenzamide) B This compound A->B NaBH4, THF

Caption: Route 1: Reductive Cleavage of a Disulfide Bond.

Route_2 A Thiosalicylic acid B 2-Mercaptobenzoyl chloride A->B SOCl2, cat. DMF C This compound B->C CH3NH2 Route_3 A 2-Chlorobenzamide B This compound A->B NaSH, NMP, heat

References

Comparative Analysis of the ADME Properties of 2-Mercapto-N-methylbenzamide Derivatives: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities is fundamental to the successful development of viable drug candidates. This guide provides a comparative framework for evaluating the ADME profiles of 2-Mercapto-N-methylbenzamide derivatives, a scaffold of interest in medicinal chemistry.

Predictive ADME Profile Comparison

To illustrate a comparative analysis, the following table summarizes the predicted in silico ADME properties for the parent compound, this compound, and three hypothetical derivatives with common substitutions. These predictions are generated based on established computational models and provide a preliminary assessment of their drug-like properties.

Compound IDStructureMolecular Weight ( g/mol )LogPAqueous Solubility (mg/mL)Human Intestinal Absorption (%)BBB Permeation
Parent This compound167.231.850.85> 90%High
Derivative 1 5-Chloro-2-mercapto-N-methylbenzamide201.672.550.25> 90%High
Derivative 2 5-Methoxy-2-mercapto-N-methylbenzamide197.251.650.95> 90%High
Derivative 3 5-Nitro-2-mercapto-N-methylbenzamide212.221.900.40> 90%Moderate

Experimental Protocols for ADME Assessment

The following are detailed methodologies for key in vitro experiments essential for determining the ADME properties of this compound derivatives.

Metabolic Stability Assay in Human Liver Microsomes

This assay is a primary screen to evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

  • Materials: Test compound, human liver microsomes (HLMs), NADPH regenerating system (e.g., G6P, G6PD, NADP+), phosphate (B84403) buffer (pH 7.4), quenching solution (e.g., cold acetonitrile (B52724) with an internal standard).

  • Procedure:

    • Prepare a reaction mixture containing the test compound (typically 1 µM) and HLMs (0.5 mg/mL) in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the cold acetonitrile solution.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½ = -0.693 / slope).

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method for assessing a compound's passive permeability across an artificial lipid membrane, modeling intestinal absorption.

  • Objective: To determine the apparent permeability coefficient (Papp) of a test compound.

  • Materials: Test compound, PAMPA plate (a 96-well filter plate coated with a lipid solution, e.g., phosphatidylcholine in dodecane), donor and acceptor well plates, phosphate-buffered saline (PBS) at different pH values (e.g., pH 6.5 for the donor and pH 7.4 for the acceptor).

  • Procedure:

    • Dissolve the test compound in the donor buffer.

    • Add the compound solution to the donor wells of the PAMPA plate.

    • Add fresh buffer to the acceptor wells.

    • Assemble the PAMPA "sandwich" (acceptor plate, filter plate, donor plate).

    • Incubate at room temperature for a defined period (e.g., 4-16 hours).

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using a specific formula that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay measures the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach its target.

  • Objective: To determine the percentage of a test compound bound to plasma proteins.

  • Materials: Test compound, plasma (human, rat, etc.), equilibrium dialysis apparatus with semi-permeable membranes (e.g., with a molecular weight cutoff of 5-10 kDa), phosphate-buffered saline (PBS, pH 7.4).

  • Procedure:

    • Spike the test compound into the plasma.

    • Load the plasma containing the compound into one chamber of the dialysis cell and PBS into the other chamber.

    • Incubate the dialysis cells at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

    • After incubation, take samples from both the plasma and buffer chambers.

    • Determine the concentration of the compound in both samples by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the plasma and buffer chambers.

Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer, which is crucial for its absorption.

  • Objective: To measure the kinetic solubility of a test compound in a buffered solution.

  • Materials: Test compound, dimethyl sulfoxide (B87167) (DMSO), phosphate-buffered saline (PBS, pH 7.4).

  • Procedure:

    • Prepare a high-concentration stock solution of the test compound in DMSO.

    • Add a small volume of the DMSO stock to the PBS buffer to initiate precipitation.

    • Shake the mixture for a set period (e.g., 1-2 hours) at room temperature.

    • Filter the suspension to remove the precipitated compound.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: The measured concentration is reported as the kinetic solubility of the compound.

Visualizing ADME Processes

To better understand the evaluation of this compound derivatives, the following diagrams illustrate a typical experimental workflow and a potential metabolic pathway.

ADME_Workflow cluster_InVitro In Vitro ADME Screening cluster_InVivo In Vivo Pharmacokinetics cluster_Analysis Data Analysis & Candidate Selection Solubility Aqueous Solubility SAR Structure-Activity Relationship Solubility->SAR Permeability Permeability (PAMPA, Caco-2) Permeability->SAR Metabolism Metabolic Stability (Microsomes, Hepatocytes) Metabolism->SAR PPB Plasma Protein Binding PPB->SAR PK_Study Pharmacokinetic Study (e.g., in Rodents) PK_Study->SAR Feedback SAR->PK_Study Promising Candidates Lead_Opt Lead Optimization SAR->Lead_Opt New_Compound New 2-Mercapto-N- methylbenzamide Derivative Lead_Opt->New_Compound Design New Analogs New_Compound->Solubility New_Compound->Permeability New_Compound->Metabolism New_Compound->PPB Metabolic_Pathway cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Parent This compound Oxidation S-Oxidation (Sulfoxide, Sulfone) Parent->Oxidation CYP450 Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation CYP450 N_demethylation N-Demethylation Parent->N_demethylation CYP450 Glucuronidation Glucuronidation (on -SH or -OH) Parent->Glucuronidation UGTs Oxidation->Glucuronidation Hydroxylation->Glucuronidation UGTs Sulfation Sulfation (on -OH) Hydroxylation->Sulfation SULTs

Correlation of In Vitro and In Vivo Activity of 2-Mercapto-N-methylbenzamide's End-Product, Axitinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translation of preclinical data from the laboratory to whole-organism models is a cornerstone of therapeutic development. This guide provides a comparative analysis of the in vitro and in vivo activities of Axitinib (B1684631), a potent tyrosine kinase inhibitor synthesized from the key intermediate, 2-Mercapto-N-methylbenzamide. Axitinib's performance is compared with another multi-targeted tyrosine kinase inhibitor, Sorafenib, offering insights into their respective potencies and efficacies.

Introduction to this compound and Axitinib

This compound is a crucial chemical intermediate in the synthesis of Axitinib.[1] Axitinib is a targeted cancer therapy that functions as a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[2][3] By blocking these receptors, Axitinib impedes angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[3] This guide will focus on the biological activity of the final active pharmaceutical ingredient, Axitinib, as there is limited direct biological activity data available for its precursor, this compound.

Quantitative Data Comparison: Axitinib vs. Sorafenib

The following tables summarize the in vitro potency and in vivo efficacy of Axitinib in comparison to Sorafenib, another widely used tyrosine kinase inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

CompoundTarget KinaseIC50 (nM)
AxitinibVEGFR-10.1
AxitinibVEGFR-20.2
AxitinibVEGFR-30.1-0.3
AxitinibPDGFRβ1.6
Axitinibc-KIT1.7
SorafenibVEGFR-290
SorafenibVEGFR-320
SorafenibPDGFRβ56
Sorafenibc-KIT68
SorafenibB-Raf22

Data compiled from multiple sources.

Table 2: In Vivo Antitumor Efficacy in Xenograft Models

CompoundCancer ModelDosage & AdministrationTumor Growth Inhibition (%)
AxitinibNeuroblastoma (IGR-N91)30 mg/kg, oral, BIDSignificant delay
AxitinibPancreatic (Capan-1)Not specifiedNear complete regression (in combination)
AxitinibBreast (MCF-7/ADR)Not specifiedSignificant suppression
SorafenibNot specifiedNot specifiedNot specified in direct comparison

BID: twice daily. Data is indicative of efficacy but direct head-to-head in vivo comparisons are limited in the provided results.[4][5][6]

Experimental Protocols

In Vitro Kinase Inhibition Assay

A common method to determine the in vitro potency of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate by the target kinase.

Protocol:

  • Reagents and Materials: Recombinant human VEGFR-2 kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂), test compounds (Axitinib, Sorafenib) dissolved in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • A solution of the VEGFR-2 enzyme is prepared in the kinase reaction buffer.

    • Serial dilutions of the test compounds are added to the wells of a microplate.

    • The enzyme solution is added to the wells containing the test compounds and incubated for a short period.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a predetermined time at a controlled temperature (e.g., 60 minutes at room temperature).

    • The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent and a luminometer.

  • Data Analysis: The luminescence signal is converted to percent inhibition relative to a DMSO control (no inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated by fitting the data to a dose-response curve.[7]

In Vivo Xenograft Tumor Model

Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer compounds.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10⁶ IGR-N91 neuroblastoma cells) are injected subcutaneously into the flank of each mouse.[4]

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups. The treatment group receives the test compound (e.g., Axitinib at 30 mg/kg orally, twice daily), while the control group receives a vehicle.[4]

  • Monitoring and Endpoint: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight and general health of the mice are also monitored. The study is typically terminated when the tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed effects.

Mandatory Visualizations

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Axitinib Axitinib Axitinib->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway and the inhibitory action of Axitinib.

In_Vitro_Kinase_Assay_Workflow start Start reagents Prepare Reagents: Enzyme, Substrate, ATP, Inhibitor start->reagents dispense Dispense Inhibitor (e.g., Axitinib) into Plate reagents->dispense add_enzyme Add Kinase Enzyme dispense->add_enzyme initiate_reaction Initiate Reaction with Substrate/ATP Mix add_enzyme->initiate_reaction incubate Incubate initiate_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_signal Read Luminescence stop_reaction->read_signal analyze Calculate % Inhibition and IC50 read_signal->analyze end End analyze->end

Caption: Experimental workflow for an in vitro kinase inhibition assay.

In_Vivo_Xenograft_Workflow start Start implant Implant Human Tumor Cells into Immunocompromised Mice start->implant tumor_growth Allow Tumors to Establish and Grow implant->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize treat Administer Vehicle (Control) or Axitinib (Treatment) randomize->treat monitor Monitor Tumor Volume and Animal Health treat->monitor endpoint Endpoint: Excise and Weigh Tumors monitor->endpoint analyze Analyze Data: Tumor Growth Inhibition endpoint->analyze end End analyze->end

Caption: Workflow for an in vivo xenograft study to evaluate antitumor efficacy.

References

Safety Operating Guide

Proper Disposal of 2-Mercapto-N-methylbenzamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Mercapto-N-methylbenzamide is critical for protecting laboratory personnel and the environment. Improper disposal of this chemical, which is classified as a skin sensitizer (B1316253) and can cause serious eye damage, can lead to significant environmental contamination and regulatory penalties.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the proper management and disposal of this compound waste in a research setting.

Section 1: Hazard Identification and Immediate Safety

Before handling, it is essential to recognize the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as follows:

  • Skin Sensitization, Category 1: May cause an allergic skin reaction.[2][3]

  • Serious Eye Damage, Category 1: Causes serious eye damage.[2][3]

The precautionary statement P501 explicitly directs users to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal."[2]

Section 2: Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear appropriate PPE to prevent exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.[2][4]To protect against splashes and prevent serious eye damage.
Skin Protection Chemical-impermeable gloves and a complete protective suit.[2][4]To prevent skin contact and potential allergic reactions.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation occurs.[2]To avoid inhalation of dust or vapors.[2][4]

This data is synthesized from multiple safety data sheets to provide a comprehensive overview.

Section 3: Step-by-Step Disposal Protocol

Treat all this compound and materials contaminated with it as hazardous waste.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][7]

Step 1: Waste Identification and Segregation

  • A chemical is considered waste once it is no longer intended for use.[5]

  • Segregate this compound waste from other incompatible chemical waste streams to prevent dangerous reactions.[5][8][9] Store separately from strong acids and bases.[10]

Step 2: Containerization

  • Use a suitable, dedicated, and clearly labeled hazardous waste container.[5] The container must be in good condition, with no leaks or cracks, and have a secure, leak-proof screw cap.[5][9]

  • Ensure the container material is chemically compatible with the waste.[5][11]

  • Fill containers to no more than 90% capacity to allow for expansion.[9][11]

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[1][9][12]

Step 3: Labeling

  • Immediately label the waste container with a hazardous waste tag.[6][7]

  • The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard warnings (e.g., "Skin Sensitizer," "Causes Serious Eye Damage").[5][7][12] Abbreviations are not permitted.[5][7]

  • List the composition and concentration of the waste mixture if applicable.[9]

Step 4: Storage

  • Store the sealed container in a cool, dry, and well-ventilated area.[2]

  • The SAA must be regularly inspected for leaks and proper container management.[1][9]

  • Secondary containment should be used to prevent spills from reaching drains.[5][11]

Step 5: Arrange for Professional Disposal

  • Disposal of this compound must be conducted through a licensed professional waste disposal service.[4][13]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[5][7][8] They will manage the final transport and disposal, typically via incineration or other approved treatment methods.

Step 6: Decontamination and Empty Containers

  • Glassware or equipment contaminated with this compound must be decontaminated or disposed of as hazardous waste.[5]

  • Empty containers that held this chemical must be triple-rinsed with an appropriate solvent.[5][6][8] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[5][6] After this procedure, deface the original label and the container may be disposed of in the regular trash.[6]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Waste Generated (this compound or contaminated material) ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decontaminate Decontaminate Equipment (Triple rinse, collect rinsate) start->decontaminate segregate Step 2: Segregate Waste (Keep from incompatibles) ppe->segregate containerize Step 3: Containerize (Use compatible, sealed container) segregate->containerize label Step 4: Label Correctly ('Hazardous Waste', full name, hazards) containerize->label store Step 5: Store in SAA (Secure, ventilated, secondary containment) label->store contact_ehs Step 6: Arrange Disposal (Contact EHS for pickup) store->contact_ehs disposal Licensed Vendor Disposes (Incineration or other approved method) contact_ehs->disposal decontaminate->containerize Add rinsate to waste

Caption: Workflow for the safe disposal of this compound.

References

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2-Mercapto-N-methylbenzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.